molecular formula C6H10N4O B1295743 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine CAS No. 5248-39-5

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Cat. No.: B1295743
CAS No.: 5248-39-5
M. Wt: 154.17 g/mol
InChI Key: MNDSUSQBIDHEJU-UHFFFAOYSA-N
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Description

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Source PubChem
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InChI

InChI=1S/C6H10N4O/c1-4-8-5(7-2)10-6(9-4)11-3/h1-3H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNDSUSQBIDHEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3073345
Record name 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5248-39-5
Record name 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl-
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Record name 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl-
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Record name 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
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Record name 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-ylamine
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Record name 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental molecular attributes and outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

A summary of the known and unavailable quantitative data for this compound is presented below. This table serves as a quick reference for researchers.

PropertyValueSource
Molecular Formula C₆H₁₀N₄OAlzchem[1]
Molecular Weight 154.17 g/mol Alzchem[1]
Melting Point Data not available-
Boiling Point Data not available-
Water Solubility Data not available-
pKa Data not available-
logP Data not available-

It is crucial to note the distinction between this compound and the structurally similar compound, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, for which some data is available.[2][3] Researchers should exercise caution to avoid confusion between these two distinct chemical entities.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized methodologies for the experimental determination of the core physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is heated in a suitable apparatus, such as a Thiele tube or a metal block heater, along with a thermometer.[5][6]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8]

Water Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated aqueous phase is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[9][10]

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[11]

Methodology: UV-Vis Spectrophotometry

  • Solution Preparation: A series of solutions of the compound are prepared in buffers of known pH values.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the compound have different absorption characteristics is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[11]

logP Determination

The partition coefficient (P) or distribution coefficient (D) is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium. The logarithm of this ratio is the logP or logD.

Methodology: Shake-Flask Method

  • Phase Preparation: A biphasic system, typically n-octanol and water, is prepared. The two phases are mutually saturated by shaking them together and then allowing them to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are allowed to separate. The concentration of the compound in each phase is then determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12][13]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of an organic compound.

G cluster_0 Physicochemical Property Determination Workflow Compound Obtain Pure Sample of This compound MeltingPoint Melting Point Determination Compound->MeltingPoint BoilingPoint Boiling Point Determination Compound->BoilingPoint Solubility Water Solubility Determination Compound->Solubility DataAnalysis Data Analysis and Property Summary MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis pKa pKa Determination Solubility->pKa logP logP Determination Solubility->logP pKa->DataAnalysis logP->DataAnalysis

Caption: Workflow for Physicochemical Profiling.

References

An In-Depth Technical Guide to 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on presenting clear, quantitative data and detailed experimental context.

Molecular Identity and Physicochemical Properties

This compound is a substituted triazine, a class of heterocyclic compounds with a wide range of applications. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its core structure consists of a 1,3,5-triazine ring functionalized with a methoxy group, a methyl group, and a methylamino group.

Below is a summary of its key identifiers and computed properties.

IdentifierValueSource
IUPAC Name This compoundLGC Standards
CAS Number 5248-39-5ChemUniverse
Molecular Formula C₆H₁₀N₄O[2][3]
Molecular Weight 154.17 g/mol [2][3]
Canonical SMILES CNc1nc(C)nc(OC)n1LGC Standards
InChI Key Information not available in search results
Appearance Light yellow powder (for assay ≥98%)SincereChemical

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for this compound are not widely published. However, based on its molecular structure, the following table summarizes the expected spectroscopic characteristics. This information is crucial for the identification and characterization of the compound in a laboratory setting.

TechniqueExpected Features
¹H NMR Signals corresponding to the methoxy protons (-OCH₃), the N-methyl protons (-NHCH ₃), the ring-attached methyl protons (-CH ₃), and the amine proton (-NH ).
¹³C NMR Resonances for the carbon atoms of the triazine ring (three distinct signals), the methoxy carbon, the N-methyl carbon, and the ring-attached methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl and methoxy groups), C=N stretching (triazine ring), and C-O stretching (methoxy group).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 154.17, along with characteristic fragmentation patterns of the triazine ring and its substituents.

Note: While specific data for the target molecule is unavailable, spectroscopic data for closely related triazine derivatives have been published, providing a reference for expected peak positions and patterns.[3][5][6]

Experimental Protocols

Synthesis of this compound

While a specific, peer-reviewed protocol for this exact molecule is not available in the provided search results, a general synthetic route can be proposed based on established triazine chemistry. A common method involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Hypothetical Protocol:

  • Step 1: Monosubstitution with Methoxide. Cyanuric chloride is reacted with one equivalent of sodium methoxide at a low temperature (e.g., 0-5 °C) to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine.

  • Step 2: Second Substitution with Methylamine. The resulting dichlorotriazine is then reacted with one equivalent of methylamine. This reaction is typically performed at a slightly elevated temperature to substitute one of the remaining chlorine atoms, yielding a 2,4-disubstituted intermediate.

  • Step 3: Third Substitution with a Methyl Source (e.g., Grignard Reagent). The final chlorine atom is substituted using a methylating agent such as methylmagnesium bromide. This step would require careful control of reaction conditions to achieve the desired product.

  • Purification. The final product is purified from the reaction mixture using standard techniques such as extraction and column chromatography.

An alternative, more plausible synthesis based on available literature involves starting with a different triazine precursor.[2] A generalized workflow for triazine synthesis is outlined below.

G start Start with Cyanuric Chloride step1 Step 1: React with Sodium Methoxide (1 equivalent, 0-5°C) start->step1 intermediate1 2,4-Dichloro-6-methoxy- 1,3,5-triazine step1->intermediate1 step2 Step 2: React with Methylamine (1 equivalent, RT) intermediate1->step2 intermediate2 2-Chloro-4-methoxy-N-methyl- 1,3,5-triazin-6-amine step2->intermediate2 step3 Step 3: React with Methylating Agent (e.g., CH3MgBr) intermediate2->step3 product 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine step3->product

Caption: A plausible synthetic workflow for this compound.

Biological and Pharmacological Context

Role in Agrochemicals

Substituted triazines are widely used as herbicides. While this compound is primarily an intermediate, its structural analogs are known environmental transformation products of several sulfonylurea herbicides.[1] For example, the closely related 2-amino-4-methoxy-6-methyl-1,3,5-triazine is a metabolite of herbicides like tribenuron-methyl, thifensulfuron-methyl, and metsulfuron-methyl.[7] This suggests that the target molecule could be relevant in studies of herbicide degradation pathways and environmental toxicology.

Potential Therapeutic Applications

The 1,3,5-triazine scaffold is a versatile platform for drug discovery. Various derivatives have been investigated for a range of biological activities, including as anticancer and anti-inflammatory agents.[8][9] Studies on structurally related 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazines have shown that they can inhibit the production of reactive oxygen species (ROS) by human phagocytes and prevent the adhesion of polymorphonuclear cells (PMNs) to vascular endothelial cells, both of which are critical processes in inflammation.[9][10]

Although the specific biological activity of this compound has not been reported, its structure suggests that it could be a valuable starting point for the development of novel anti-inflammatory agents.

G cluster_0 Inflammatory Stimuli (e.g., PAF, TNF-α) cluster_1 Cellular Response stimuli Pro-inflammatory signals ros ROS Production (in Phagocytes) stimuli->ros adhesion PMN Adhesion to Endothelial Cells stimuli->adhesion inflammation Inflammation ros->inflammation adhesion->inflammation triazine Related 1,3,5-Triazine Derivatives triazine->ros Inhibition triazine->adhesion Inhibition

Caption: Potential anti-inflammatory mechanism of related 1,3,5-triazine derivatives.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with a well-defined molecular structure. While it is primarily used in the synthesis of other complex molecules, the biological activities of its structural analogs suggest potential for further investigation. Future research should focus on:

  • Full Physicochemical and Spectroscopic Characterization: Experimental determination of melting point, boiling point, solubility, and comprehensive NMR, IR, and mass spectrometry data is needed.

  • Development of Optimized Synthesis Protocols: Publication of detailed, high-yield synthesis methods would be beneficial for the research community.

  • Biological Screening: Evaluation of the molecule's bioactivity, particularly its potential as an anti-inflammatory or anticancer agent, could open new avenues for drug development.

  • Metabolic Studies: Given its relationship to herbicide metabolites, understanding its metabolic fate and environmental impact is also an area of interest.

References

An In-depth Technical Guide on the Primary Role and Mechanism of Action of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine as a Key Herbicide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the fundamental role of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, a critical intermediate in the synthesis of sulfonylurea herbicides. While this compound does not exhibit a primary, direct mechanism of action as a final product, its significance lies in its function as a core building block for potent herbicidal agents. The primary focus of this document is to elaborate on the synthetic pathway leading to the herbicide bensulfuron-methyl and to provide a detailed exposition of the mechanism of action of the resulting sulfonylurea herbicides, which function by inhibiting the plant enzyme acetolactate synthase (ALS). This guide includes quantitative data on enzyme inhibition, detailed experimental protocols for assessing ALS activity, and visualizations of the relevant biochemical and experimental workflows.

Introduction: The Role of this compound in Herbicide Synthesis

This compound is a heterocyclic amine that serves as a crucial precursor in the production of a significant class of herbicides: the sulfonylureas. Its structural counterpart, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, is also a key intermediate in these synthetic pathways. These triazine derivatives provide the heterocyclic moiety that is essential for the herbicidal activity of the final sulfonylurea molecule. The sulfonylurea herbicides are widely used in agriculture due to their high efficacy at low application rates and their selective action against weeds.

The primary utility of this compound is demonstrated in the synthesis of bensulfuron-methyl. The following section details the synthetic route to this potent herbicide.

Synthetic Pathway to Bensulfuron-Methyl

The synthesis of bensulfuron-methyl involves the condensation of the triazine amine intermediate with a sulfonyl isocyanate. The triazine component, derived from this compound or a closely related precursor, is reacted with methyl 2-(sulfonyl isocyanate methyl)benzoate to form the final bensulfuron-methyl product.

A general synthetic scheme is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Triazine_Amine 2-Amino-4,6-dimethoxypyrimidine Bensulfuron_Methyl Bensulfuron-Methyl Triazine_Amine->Bensulfuron_Methyl Condensation Reaction Sulfonyl_Isocyanate Methyl 2-(sulfonyl isocyanate methyl)benzoate Sulfonyl_Isocyanate->Bensulfuron_Methyl

Figure 1: General Synthesis of Bensulfuron-Methyl.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of bensulfuron-methyl, and sulfonylureas in general, stems from their potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1] Since animals lack the ALS enzyme, sulfonylurea herbicides exhibit low mammalian toxicity.

The inhibition of ALS by sulfonylurea herbicides is non-competitive.[1] The herbicide binds to a site on the enzyme that is distant from the active site, inducing a conformational change that reduces the enzyme's affinity for its natural substrates.[1] This binding is characterized by slow onset and tight binding, leading to a highly effective and long-lasting inhibition of the enzyme.

The deprivation of essential branched-chain amino acids ultimately leads to the cessation of cell division and plant growth, resulting in the death of the susceptible weed.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate BCAAs Valine, Leucine, Isoleucine Acetolactate->BCAAs Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Bensulfuron Bensulfuron-Methyl Inhibition Bensulfuron->Inhibition Inhibits Inhibition->ALS

Figure 2: Mechanism of Acetolactate Synthase (ALS) Inhibition.

Quantitative Data on ALS Inhibition

The potency of sulfonylurea herbicides is reflected in their low half-maximal inhibitory concentration (IC50) values against the ALS enzyme. The following table summarizes the inhibitory activity of bensulfuron-methyl against ALS from a susceptible plant species.

HerbicidePlant SpeciesIC50 (nM)Reference
Bensulfuron-methylHydrilla (Hydrilla verticillata)22[3]
ChlorsulfuronPea (Pisum sativum)18 - 36[4]
ImazapyrVariousµM range[1]

Experimental Protocols: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a standard method for determining the inhibitory effect of a compound on ALS activity in a plant extract.

5.1. Enzyme Extraction

  • Harvest fresh, young plant tissue (e.g., leaves) and immediately place on ice.

  • Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM cysteine, and 10% v/v glycerol).

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it immediately for the assay.

5.2. ALS Activity Assay

  • Prepare a reaction mixture in a microplate well containing:

    • Assay buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0)

    • Substrates: 20 mM pyruvate

    • Cofactors: 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10 mM MgCl2

    • Test compound (herbicide) at various concentrations (or a solvent control).

  • Initiate the reaction by adding the enzyme extract to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 50 µL of 3 M sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Add a colorimetric reagent containing creatine and α-naphthol to each well. This reagent reacts with acetoin to produce a colored product.

  • Incubate at 60°C for 15 minutes for color development.

  • Measure the absorbance at 525 nm using a microplate reader.

5.3. Data Analysis

  • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the herbicide concentration.

  • Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity, by fitting the data to a dose-response curve.

ALS_Assay_Workflow cluster_extraction Enzyme Extraction cluster_assay In Vitro ALS Assay cluster_analysis Data Analysis Plant_Tissue 1. Harvest Plant Tissue Homogenize 2. Homogenize in Buffer Plant_Tissue->Homogenize Centrifuge_Extract 3. Centrifuge Homogenize->Centrifuge_Extract Supernatant 4. Collect Supernatant (Crude Enzyme Extract) Centrifuge_Extract->Supernatant Add_Enzyme 6. Add Enzyme Extract Supernatant->Add_Enzyme Prepare_Mixture 5. Prepare Reaction Mixture (Buffer, Substrates, Cofactors, Herbicide) Prepare_Mixture->Add_Enzyme Incubate_Reaction 7. Incubate (37°C) Add_Enzyme->Incubate_Reaction Stop_Reaction 8. Stop with H₂SO₄ Incubate_Reaction->Stop_Reaction Incubate_Decarboxylation 9. Incubate (60°C) (Acetolactate -> Acetoin) Stop_Reaction->Incubate_Decarboxylation Add_Color_Reagent 10. Add Creatine/α-Naphthol Incubate_Decarboxylation->Add_Color_Reagent Incubate_Color 11. Incubate (60°C) (Color Development) Add_Color_Reagent->Incubate_Color Measure_Absorbance 12. Measure Absorbance (525 nm) Incubate_Color->Measure_Absorbance Calculate_Inhibition 13. Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data 14. Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 15. Determine IC50 Plot_Data->Determine_IC50

Figure 3: Experimental Workflow for In Vitro ALS Inhibition Assay.

Conclusion

This compound is a fundamentally important chemical intermediate rather than a bioactive end-product. Its core utility is realized through its incorporation into sulfonylurea herbicides such as bensulfuron-methyl. The resulting herbicides are highly effective due to their specific and potent inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential amino acids in plants. Understanding the synthetic route from this triazine intermediate and the subsequent mechanism of action of the final herbicidal product is crucial for the development of new and improved weed management strategies. The experimental protocols provided herein offer a framework for the evaluation of novel compounds targeting the ALS enzyme.

References

Spectroscopic and Mechanistic Insights into 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine is a heterocyclic organic compound belonging to the triazine class of molecules. Triazine derivatives are of significant interest in agrochemicals, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties. This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine, detailed experimental protocols for its characterization, and insights into its potential biological signaling pathways.

Molecular Structure

Chemical Formula: C₆H₁₀N₄O Molecular Weight: 154.17 g/mol CAS Number: 5248-39-5

The structure consists of a central 1,3,5-triazine ring substituted with a methoxy group, a methyl group, and a methylamino group at positions 2, 4, and 6, respectively.

Spectroscopic Data

Due to the limited availability of directly published spectroscopic data for this specific compound, the following tables present predicted and typical values based on the analysis of its functional groups and related triazine structures.

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3350 - 3310N-H StretchSecondary AmineMedium
2950 - 2850C-H StretchMethyl, MethoxyMedium-Strong
~1600Ring Stretch1,3,5-Triazine RingStrong
1580 - 1550Ring Stretch1,3,5-Triazine RingStrong
1460 - 1440C-H BendMethyl, MethoxyMedium
1300 - 1200C-O StretchAryl EtherStrong
1250 - 1020C-N StretchAmineMedium-Weak
~810Ring Bending1,3,5-Triazine RingStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.0 - 5.5Broad Singlet1HN-H (Methylamino)
~3.9 - 4.1Singlet3HO-CH₃ (Methoxy)
~2.9 - 3.1Doublet3HN-CH₃ (Methylamino)
~2.4 - 2.6Singlet3HC-CH₃ (Triazine ring)

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)

Chemical Shift (ppm)Assignment
~171C-OCH₃ (Triazine ring)
~170C-NHCH₃ (Triazine ring)
~166C-CH₃ (Triazine ring)
~54O-CH₃ (Methoxy)
~28N-CH₃ (Methylamino)
~25C-CH₃ (Triazine ring)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
154[M]⁺ (Molecular Ion)
139[M - CH₃]⁺
124[M - CH₂O]⁺ or [M - NHCH₂]⁺
111[M - HNCH₂ - CH₃]⁺
96[M - CH₃O - CH₃ - H]⁺
68[C₃H₂N₃]⁺ (Triazine ring fragment)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve approximately 5-10 mg of the solid sample in a minimal amount of a volatile solvent (e.g., methylene chloride or acetone).

    • Deposit a drop of the solution onto a salt plate (KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • ¹H NMR Data Acquisition:

    • The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

    • Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • The spectrum is acquired on the same instrument, typically with a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.[3]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • The compound, being a solid, is typically introduced into the mass spectrometer via a direct insertion probe.

    • The probe is heated to volatilize the sample into the ion source.[4]

  • Ionization and Analysis:

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]

    • This causes ionization and fragmentation of the molecule.

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.[6]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation S1 Synthesis of 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine S2 Purification (e.g., Recrystallization, Chromatography) S1->S2 C1 FTIR Spectroscopy S2->C1 C2 NMR Spectroscopy (¹H and ¹³C) S2->C2 C3 Mass Spectrometry S2->C3 A1 Functional Group Identification (IR) C1->A1 A2 Structural Elucidation (NMR) C2->A2 A3 Molecular Weight & Fragmentation Analysis (MS) C3->A3 A4 Structure Confirmation A1->A4 A2->A4 A3->A4

Spectroscopic Characterization Workflow
Potential Signaling Pathway: Inhibition of Relaxin Signaling

Some triazine herbicides have been shown to act as endocrine disruptors by interfering with relaxin hormone signaling.[3] They can competitively inhibit the binding of relaxin to its receptor, RXFP1, which in turn affects downstream signaling cascades.[3] This can lead to a reduction in nitric oxide (NO) production and the downregulation of genes involved in tissue remodeling and vascularization.[3]

G Triazine 2-Methoxy-4-methyl-6- methylamino-1,3,5-triazine RXFP1 Relaxin Receptor (RXFP1) Triazine->RXFP1 Inhibition PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT ERK ERK Pathway RXFP1->ERK NOS Nitric Oxide Synthase (NOS2, NOS3) PI3K_AKT->NOS ERK->NOS NO Nitric Oxide (NO) Production NOS->NO Downstream Downregulation of MMP9, VEGF, etc. NO->Downstream Reduced Signaling

Inhibition of Relaxin Signaling by Triazines

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine. While direct experimental data is sparse, the predicted spectral data, coupled with the detailed experimental protocols, offer a robust framework for researchers to identify and characterize this compound. Furthermore, the illustrated potential signaling pathway highlights a possible mechanism of action, providing a starting point for further biological and toxicological investigations. This information is intended to support the efforts of scientists and professionals in the fields of agrochemical development, medicinal chemistry, and related disciplines.

References

An In-Depth Technical Guide to 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine (CAS: 5248-39-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, a key chemical intermediate in the synthesis of sulfonylurea herbicides. This document details its physicochemical properties, outlines a detailed synthesis protocol, and explores the mechanism of action of its herbicidal derivatives. The guide is intended to be a valuable resource for researchers, chemists, and professionals involved in agrochemical and pharmaceutical development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound belonging to the triazine class. It is primarily utilized as a precursor in the manufacturing of various agrochemicals.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5248-39-5N/A
Molecular Formula C₆H₁₀N₄O[1]
Molecular Weight 154.17 g/mol [1]
Appearance Light yellow to white crystalline powderN/A
Melting Point 162-166 °CN/A
Boiling Point (Predicted) 304.9 ± 25.0 °CN/A
Density (Predicted) 1.196 ± 0.06 g/cm³N/A
Solubility Slightly soluble in DMSO and Methanol (with heating)N/A
Synonyms 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine, Triazinamin-methyl[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from cyanuric chloride (trichlorotriazine). The following is a detailed experimental protocol based on established chemical principles for triazine synthesis.

Experimental Protocol: Synthesis from Cyanuric Chloride

This protocol outlines a three-step synthesis pathway involving sequential nucleophilic substitution reactions on the triazine ring.

Materials:

  • Cyanuric chloride (1,3,5-trichloro-2,4,6-triazine)

  • Methanol

  • Sodium hydroxide or Sodium methoxide

  • Methylamine (40% solution in water)

  • Acetone

  • Dichloromethane

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Appropriate solvents for reaction and purification (e.g., acetone, dichloromethane)

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve cyanuric chloride in a suitable solvent like acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of sodium methoxide solution or a solution of sodium hydroxide in methanol, while maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 2-4 hours at 0-5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be used directly in the next step or the intermediate can be isolated by filtration and washing.

Step 2: Synthesis of 2-chloro-4-methoxy-6-methylamino-1,3,5-triazine

  • To the reaction mixture from Step 1, slowly add one equivalent of a 40% aqueous methylamine solution.

  • Control the temperature of the reaction, keeping it between 0-10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 8-12 hours, gradually warming to room temperature.[3]

  • Monitor the formation of the product by TLC.

Step 3: Synthesis of this compound

  • To the reaction mixture from Step 2, add a second equivalent of 40% aqueous methylamine solution.

  • Heat the reaction mixture to a controlled temperature, typically between 30-50°C, and stir for several hours until the reaction is complete as indicated by TLC.

  • After completion, cool the reaction mixture and neutralize it with a suitable acid, such as hydrochloric acid.

  • The product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, extract it with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution cluster_step3 Step 3: Trisubstitution & Purification CyanuricChloride Cyanuric Chloride Intermediate1 2,4-dichloro-6-methoxy- 1,3,5-triazine CyanuricChloride->Intermediate1 0-5 °C SodiumMethoxide Sodium Methoxide (in Methanol) SodiumMethoxide->Intermediate1 Intermediate2 2-chloro-4-methoxy- 6-methylamino-1,3,5-triazine Intermediate1->Intermediate2 0-10 °C Methylamine1 Methylamine (aq) Methylamine1->Intermediate2 FinalProduct_crude Crude Product Intermediate2->FinalProduct_crude 30-50 °C Methylamine2 Methylamine (aq) Methylamine2->FinalProduct_crude FinalProduct_pure 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine FinalProduct_crude->FinalProduct_pure Recrystallization ALS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Enzyme Prepare ALS Enzyme Extract Mix Combine Enzyme and Inhibitor Enzyme->Mix Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix Substrate Prepare Substrate Solution Reaction Add Substrate, Incubate at 37°C Substrate->Reaction Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Reaction Stop Stop Reaction with H₂SO₄ Reaction->Stop Decarboxylation Incubate at 60°C (Acetoin formation) Stop->Decarboxylation Color Add Colorimetric Reagents Decarboxylation->Color Read Measure Absorbance at 530 nm Color->Read Analyze Calculate % Inhibition and IC₅₀ Read->Analyze

References

The Diverse Biological Landscape of Substituted 1,3,5-Triazine Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds have made it a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted 1,3,5-triazine amines, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity

Substituted 1,3,5-triazine amines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of various substituted 1,3,5-triazine amines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1 N2-allyl-6-chloro-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)MDA-MB-231 (Breast)6.25Imatinib35.50
2 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)MDA-MB-231 (Breast)8.18Imatinib35.50
3 Morpholine-functionalized derivative 11 SW620 (Colorectal)5.855-Fluorouracil21.74
4 Morpholine-functionalized derivative 5 SW480 (Colorectal)43.125-Fluorouracil>100
5 Morpholine-functionalized derivative 5 SW620 (Colorectal)32.835-Fluorouracil21.74
6 Biguanide-derived, o-hydroxyphenyl substituted 2c HCT116 (Colorectal)20-27Cisplatin20-27
7 Biguanide-derived, o-hydroxyphenyl substituted 3c SW620 (Colorectal)20-27Cisplatin20-27
8 Tri-amino-substituted 8e A549 (Lung)0.050Methotrexate-
9 Tri-amino-substituted 9a A549 (Lung)0.042Methotrexate-
10 Tri-amino-substituted 10e A549 (Lung)0.062Methotrexate-
11 Tri-amino-substituted 11e A549 (Lung)0.028Methotrexate-
Key Signaling Pathways in Anticancer Activity

Several signaling pathways are targeted by anticancer 1,3,5-triazine derivatives. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of drug sensitivity.

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division.[1][2] Inhibition of DHFR leads to a depletion of these precursors, thereby halting DNA synthesis and cell proliferation, particularly in rapidly dividing cancer cells.[1][2]

DHFR_Inhibition Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA Synthesis DNA Synthesis Tetrahydrofolate->DNA Synthesis 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor->DHFR Inhibits

DHFR Inhibition by 1,3,5-Triazines

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3][4][5][6] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to apoptosis.[3][5] Some 1,3,5-triazine derivatives have been shown to inhibit components of this pathway, such as PI3K-α, thereby restoring normal cellular control.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Pathway Inhibition

The B-Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation and survival.[7][8][9][10] Mutations in the B-Raf gene are common in melanoma and other cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[7][8][9][10][11] Certain 1,3,5-triazine derivatives have been developed as inhibitors of mutant B-Raf.

B_Raf_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras B-Raf B-Raf Ras->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription\nFactors Transcription Factors ERK->Transcription\nFactors Cell Proliferation Cell Proliferation Transcription\nFactors->Cell Proliferation 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor->B-Raf Inhibits

B-Raf/MEK/ERK Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14][15][16] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. Some 1,3,5-triazine derivatives have shown anti-angiogenic activity through the inhibition of VEGFR-2.

VEGFR2_Signaling VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Downstream\nSignaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream\nSignaling Angiogenesis Angiogenesis Downstream\nSignaling->Angiogenesis 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor->VEGFR-2 Inhibits AChE_Inhibition Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Choline + Acetate Choline + Acetate AChE->Choline + Acetate breaks down Increased Acetylcholine\nin Synapse Increased Acetylcholine in Synapse 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor->AChE Inhibits 1,3,5-Triazine Inhibitor->Increased Acetylcholine\nin Synapse BACE1_Processing_of_APP APP Amyloid Precursor Protein BACE1 BACE1 APP->BACE1 cleaved by γ-secretase γ-secretase BACE1->γ-secretase product cleaved by Amyloid-beta\n(Aβ) Amyloid-beta (Aβ) γ-secretase->Amyloid-beta\n(Aβ) Amyloid Plaques Amyloid Plaques Amyloid-beta\n(Aβ)->Amyloid Plaques 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor 1,3,5-Triazine Inhibitor->BACE1 Inhibits Triazine_Synthesis_Workflow Start Start Step1 Dissolve Cyanuric Chloride (0-5 °C) Start->Step1 Step2 Add 1st Amine (Monosubstitution) Step1->Step2 Step3 Raise to Room Temp. Step2->Step3 Step4 Add 2nd Amine (Disubstitution) Step3->Step4 Step5 Heat to Reflux Step4->Step5 Step6 Add 3rd Amine (Trisubstitution) Step5->Step6 Step7 Work-up & Purification Step6->Step7 End End Step7->End MTT_Assay_Workflow Start Start Step1 Seed Cells in 96-well plate Start->Step1 Step2 Treat with Compound Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (2-4 hours) Step3->Step4 Step5 Solubilize Formazan Step4->Step5 Step6 Read Absorbance (570nm) Step5->Step6 Step7 Calculate % Viability and IC50 Step6->Step7 End End Step7->End Broth_Microdilution_Workflow Start Start Step1 Prepare Serial Dilutions of Compound Start->Step1 Step2 Prepare Standardized Microbial Inoculum Step1->Step2 Step3 Inoculate Microtiter Plate Step2->Step3 Step4 Incubate (e.g., 18-24h) Step3->Step4 Step5 Determine MIC (Lowest concentration with no growth) Step4->Step5 End End Step5->End

References

The Environmental Fate of Triazine Herbicide Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of triazine herbicide metabolites. Triazine herbicides, such as atrazine, have been extensively used in agriculture for weed control, leading to the widespread presence of their metabolites in various environmental compartments. Understanding the persistence, mobility, and degradation of these metabolites is crucial for assessing their potential ecological and human health risks. This document summarizes key quantitative data, details experimental protocols for their analysis, and visualizes the complex degradation pathways.

Persistence and Mobility of Triazine Metabolites

The environmental persistence and mobility of triazine herbicide metabolites are governed by a combination of factors including their chemical structure, the properties of the environmental matrix (soil type, water chemistry), and microbial activity. The following tables summarize key quantitative data regarding the half-life and sorption coefficients of major triazine metabolites.

Data Presentation

Table 1: Half-life of Common Triazine Herbicide Metabolites in Soil and Water

MetaboliteEnvironmental CompartmentHalf-life (t½) in daysConditionsReference(s)
Deethylatrazine (DEA)Soil17 - 57Field conditions[1]
Water> 6 monthsAquatic systems[2]
Deisopropylatrazine (DIA)Soil17 - 57Field conditions[1]
Water> 6 monthsAquatic systems[2]
Hydroxyatrazine (HA)Soil66 - 105Soil microcosm[2]
WaterStableUV/H₂O₂ process[3]
Diaminochlorotriazine (DACT)SoilNot widely reported--
WaterNot widely reported--

Table 2: Soil Sorption Coefficients (Koc and Kd) for Triazine Herbicide Metabolites

MetaboliteKoc (L/kg)Kd (L/kg)Soil TypeReference(s)
Deethylatrazine (DEA)24 - 3000Not specifiedVarious[4][5]
Deisopropylatrazine (DIA)Not widely reportedNot statistically different from cultivated soil in VFSClay[4]
Hydroxyatrazine (HA)Not widely reportedAdsorption coefficient 48% higher in VFS than cultivated soilClay[4][6]

Table 3: Typical Concentrations of Triazine Herbicide Metabolites in Environmental Samples

MetaboliteEnvironmental MatrixConcentration RangeLocation/StudyReference(s)
Deethylatrazine (DEA)Groundwater0.005 - 0.011 mg/LAtrazine plant workers' urine[5]
Surface WaterUp to 130.75 ng/L (for Atrazine)Wastewater Treatment Plants[7]
Deisopropylatrazine (DIA)Groundwater0.006 - 0.276 mg/LAtrazine plant workers' urine[5]
Surface WaterNot detected in some WWTPsWastewater Treatment Plants[7]
Hydroxyatrazine (HA)SoilHigher concentrations than DEA and DIAAgricultural soils[4]
GroundwaterLess frequently detected than DEA and DIA-[4]

Degradation Pathways of Triazine Herbicides

Triazine herbicides and their metabolites undergo degradation in the environment through two primary pathways: microbial degradation and photodegradation.

Microbial Degradation

Microbial degradation is a key process in the dissipation of triazine herbicides. A variety of soil microorganisms possess the enzymatic machinery to break down the triazine ring. The most well-studied pathway is the sequential hydrolysis of atrazine to cyanuric acid, which is then mineralized to carbon dioxide and ammonia.

The initial steps in the microbial degradation of atrazine are catalyzed by a series of enzymes encoded by the atz genes, commonly found in bacteria such as Pseudomonas sp. ADP.[8][9][10]

  • AtzA (Atrazine chlorohydrolase): Catalyzes the hydrolytic dechlorination of atrazine to hydroxyatrazine (HA).[8]

  • AtzB (Hydroxyatrazine ethylaminohydrolase): Removes the ethylamino group from hydroxyatrazine to yield N-isopropylammelide.[8]

  • AtzC (N-isopropylammelide isopropylaminohydrolase): Removes the isopropylamino group to produce cyanuric acid.[8]

  • AtzD, AtzE, AtzF: A series of enzymes that catalyze the cleavage of the triazine ring of cyanuric acid, ultimately leading to the formation of ammonia and carbon dioxide.[8][10]

An alternative pathway involves N-dealkylation, leading to the formation of deethylatrazine (DEA) and deisopropylatrazine (DIA).[8]

Microbial_Degradation_of_Atrazine Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine atzA DEA Deethylatrazine (DEA) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation N_isopropylammelide N_isopropylammelide Hydroxyatrazine->N_isopropylammelide atzB Cyanuric_acid Cyanuric_acid N_isopropylammelide->Cyanuric_acid atzC CO2_NH3 CO2 + NH3 Cyanuric_acid->CO2_NH3 atzD, atzE, atzF DACT Diaminochlorotriazine (DACT) DEA->DACT DIA->DACT

Microbial degradation pathway of atrazine.
Photodegradation

Photodegradation, or photolysis, is another significant mechanism for the transformation of triazine herbicides in the environment, particularly in surface waters. This process involves the breakdown of the herbicide molecule by sunlight. The primary photodegradation pathways include dechlorination, dealkylation, and oxidation of the side chains.[3][11]

The by-products of atrazine photodegradation can include:[3][11]

  • Hydroxyatrazine (OIET)

  • Deisopropylatrazine (CEAT)

  • Deethylatrazine (CIAT)

  • Deethyldeisopropyl atrazine (CAAT)

  • Ammeline (OAAT)

Photodegradation_of_Atrazine Atrazine Atrazine Dechlorination_Hydroxylation Dechlorination-Hydroxylation (UV) Atrazine->Dechlorination_Hydroxylation Dealkylation Dealkylation (UV) Atrazine->Dealkylation Hydroxyatrazine Hydroxyatrazine (OIET) Dechlorination_Hydroxylation->Hydroxyatrazine Deethylatrazine Deethylatrazine (CIAT) Dealkylation->Deethylatrazine Deisopropylatrazine Deisopropylatrazine (CEAT) Dealkylation->Deisopropylatrazine Hydroxydeethylatrazine Hydroxydeethylatrazine (OIAT) Hydroxyatrazine->Hydroxydeethylatrazine Deethyldeisopropylatrazine Deethyldeisopropylatrazine (CAAT) Deethylatrazine->Deethyldeisopropylatrazine Deisopropylatrazine->Deethyldeisopropylatrazine Ammeline Ammeline (OAAT) Hydroxydeethylatrazine->Ammeline Deethyldeisopropylatrazine->Ammeline

Photodegradation pathways of atrazine.

Experimental Protocols for Analysis

Accurate quantification of triazine herbicide metabolites in environmental samples is essential for monitoring their fate and transport. The following sections detail common experimental protocols for their analysis in water samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of triazine metabolites from water samples.[12][13][14][15][16]

Protocol: SPE for Triazine Metabolites in Water [13][14][15]

  • Cartridge Conditioning:

    • Condition a C18 or graphitized carbon black (e.g., Envi-Carb) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-10 mL of methanol, followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the water sample (typically 250-1000 mL) to a pH of 3-4.

    • Pass the sample through the conditioned SPE cartridge at a flow rate of 3-5 mL/min.

  • Cartridge Washing and Drying:

    • Wash the cartridge with 5-10 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 15-20 minutes.

  • Elution:

    • Elute the retained analytes with an appropriate solvent. Common elution solvents include:

      • Ethyl acetate followed by dichloromethane/methanol (e.g., 9:1 v/v).[14]

      • Chloroform.[13]

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or ethyl acetate) for instrumental analysis.

Instrumental Analysis: GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the determination of triazine metabolites.

Protocol: GC-MS Analysis of Triazine Metabolites [1][14][17][18]

  • Gas Chromatograph (GC) Conditions:

    • Column: Typically a low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless injection at 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for identification.

    • Mass Range: Typically 50-450 amu.

Workflow for Environmental Analysis of Triazine Metabolites

Analysis_Workflow Sample_Collection 1. Water Sample Collection Filtration 2. Filtration Sample_Collection->Filtration SPE 3. Solid-Phase Extraction (SPE) Filtration->SPE Pre-concentration & Cleanup Elution 4. Elution SPE->Elution Concentration 5. Concentration Elution->Concentration Analysis 6. Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Data_Processing 7. Data Processing and Quantification Analysis->Data_Processing

General workflow for the analysis of triazine metabolites.

References

An In-Depth Technical Guide to 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, a key intermediate in the synthesis of various agrochemicals. The document details its historical context within the broader development of s-triazine chemistry, its physicochemical properties, and a detailed experimental protocol for its synthesis from cyanuric chloride. Spectroscopic data for the characterization of the compound are also presented. Additionally, this guide illustrates the degradation pathway of the herbicide tribenuron-methyl, where this compound is a significant metabolite.

Introduction

This compound, with the chemical formula C₆H₁₀N₄O, is a substituted s-triazine. The s-triazine ring system is a core structure in a wide range of herbicides, a class of compounds that saw significant development from the 1950s onwards. This particular compound serves as a crucial building block in the synthesis of more complex molecules, particularly sulfonylurea herbicides. It is also recognized as an environmental transformation product of the herbicide tribenuron-methyl.[1] Understanding its synthesis, properties, and formation is therefore critical for researchers in agrochemical development and environmental science.

Discovery and History

The specific discovery of this compound is not well-documented in readily available literature. Its history is intrinsically linked to the broader development of s-triazine herbicides, which began in the 1950s with the pioneering work of J.R. Geigy Ltd. (now part of Syngenta) in Switzerland. The foundational work on symmetrical triazines (s-triazines) laid the groundwork for the synthesis of a vast array of derivatives with varying herbicidal activities.[2][3][4]

The general synthetic strategy for creating substituted triazines involves the sequential displacement of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with various nucleophiles. This modular approach allowed for the creation of a diverse library of compounds for screening. It is highly probable that this compound was first synthesized during this period of intensive research into novel triazine-based herbicides, serving as an intermediate for more complex target molecules. Its identification as a degradation product of the sulfonylurea herbicide tribenuron-methyl, which was developed later, has brought renewed interest to this compound from an environmental and toxicological perspective.[1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀N₄O
Molecular Weight 154.17 g/mol
CAS Number 5248-39-5
Appearance White to off-white solid
Solubility Soluble in methanol and DMSO.

Spectroscopic Data:

While specific, high-resolution spectra are not widely published, the expected spectral characteristics can be predicted based on the functional groups present in the molecule. These predictions are crucial for the identification and characterization of the compound after synthesis.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to the methoxy protons (-OCH₃), the N-methyl protons (-NHCH₃), and the ring-attached methyl protons (-CH₃). The amine proton (-NH) may appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the triazine ring, the methoxy carbon, the N-methyl carbon, and the ring-attached methyl carbon.
FT-IR (cm⁻¹) - N-H stretching vibrations (around 3300-3500 cm⁻¹)- C-H stretching vibrations (around 2800-3000 cm⁻¹)- C=N stretching vibrations of the triazine ring (around 1500-1600 cm⁻¹)- C-O stretching of the methoxy group (around 1000-1300 cm⁻¹)
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns would involve the loss of methyl, methoxy, and amine groups.

Experimental Protocols

The synthesis of this compound is typically achieved through a stepwise nucleophilic substitution on cyanuric chloride. The following is a generalized, detailed experimental protocol based on established principles of triazine chemistry.

Synthesis of this compound from Cyanuric Chloride

This synthesis involves a three-step process where the chlorine atoms of cyanuric chloride are sequentially replaced.

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Methoxide: Prepare a solution of sodium methoxide (1 equivalent) in methanol. Add this solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine

  • Reaction Setup: Dissolve the 2,4-dichloro-6-methoxy-1,3,5-triazine (1 equivalent) from Step 1 in a suitable solvent (e.g., THF).

  • Grignard Reaction: Prepare a Grignard reagent, methylmagnesium bromide (CH₃MgBr), (1 equivalent) in a separate flask. Add the Grignard reagent dropwise to the solution of the dichlorotriazine at a controlled temperature, typically below 10 °C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture for several hours at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve the 2-chloro-4-methoxy-6-methyl-1,3,5-triazine (1 equivalent) from Step 2 in a suitable solvent (e.g., THF or acetonitrile).

  • Amination: Add an aqueous solution of methylamine (e.g., 40% solution, 1.1 equivalents) dropwise to the reaction mixture. An acid scavenger, such as sodium carbonate or triethylamine (1.2 equivalents), should be added to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for 4-6 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow A Cyanuric Chloride B Step 1: + Sodium Methoxide A->B Nucleophilic Substitution C 2,4-dichloro-6-methoxy- 1,3,5-triazine B->C D Step 2: + CH3MgBr C->D Grignard Reaction E 2-chloro-4-methoxy- 6-methyl-1,3,5-triazine D->E F Step 3: + Methylamine E->F Nucleophilic Substitution G 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine F->G

Synthetic pathway for this compound.

Role in Herbicide Degradation

This compound is a known degradation product of the sulfonylurea herbicide tribenuron-methyl. The degradation of tribenuron-methyl in the environment can occur through both chemical hydrolysis and microbial action. A key step in this degradation is the cleavage of the sulfonylurea bridge, which releases the triazine moiety.

Degradation_Pathway TribenuronMethyl Tribenuron-methyl Cleavage Hydrolysis or Microbial Degradation TribenuronMethyl->Cleavage Product1 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine Cleavage->Product1 Product2 Sulfonyl-containing Benzoate Derivative Cleavage->Product2

Degradation of Tribenuron-methyl.

The formation of this triazine amine metabolite is significant for environmental monitoring and toxicological assessment of tribenuron-methyl residues in soil and water.

Conclusion

This compound is a compound of considerable interest in the field of agrochemical research and development. While its specific discovery is not prominently documented, its importance as a synthetic intermediate and a herbicide metabolite is well-established. The synthetic route from cyanuric chloride provides a versatile method for its preparation, allowing for further derivatization. Future research may focus on a more detailed toxicological profiling of this compound and its potential impact on non-target organisms in the environment.

References

An In-depth Technical Guide on the Toxicological Profile of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on the toxicological profile of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. It is intended for informational purposes for a scientific audience. A significant portion of the detailed toxicological data and experimental protocols for this specific compound is not publicly available. Therefore, information from structurally related triazine compounds has been included for context and comparative purposes, and this is explicitly noted. All data should be critically evaluated and supplemented with further internal or external studies as required.

Executive Summary

This compound is a chemical intermediate used in the synthesis of herbicides.[1] As a member of the 1,3,5-triazine class of compounds, its toxicological profile is of interest to researchers and professionals in agrochemical and pharmaceutical development. This guide provides a comprehensive overview of its known toxicological properties, drawing from available database information and contextual data from related triazine compounds. The available data indicates that this compound is harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[2] However, specific quantitative data on acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity are limited. This document aims to present the existing information in a structured format, highlight data gaps, and provide a foundation for further toxicological assessment.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 5248-39-5US EPA[3]
Molecular Formula C6H10N4OPubChem[2]
Molecular Weight 154.17 g/mol US EPA[3]
SMILES CC1=NC(=NC(=N1)OC)NCPubChem[2]
InChI InChI=1S/C6H10N4O/c1-4-8-5(7-2)10-6(9-4)11-3/h1-3H3,(H,7,8,9,10)PubChem[2]

Toxicological Data

Acute Toxicity

The compound is classified as harmful if swallowed.[2]

RouteClassificationNotes
OralAcute Toxicity 4 (H302)Harmful if swallowed.[2]
DermalNo data available
InhalationNo data available

For context, other triazine herbicides exhibit a range of acute oral toxicities in rats (LD50), from slightly to moderately toxic.[4]

Chronic Toxicity

This compound is suspected of causing damage to organs through prolonged or repeated exposure.[2]

EffectClassificationTarget Organs
Specific Target Organ Toxicity (Repeated Exposure)STOT RE 2 (H373)Not specified.[2]

Studies on other 1,3,5-triazine herbicides have shown that chronic exposure can lead to effects on the liver, kidneys, and endocrine system.[5][6] For instance, atrazine has been shown to cause changes in organ weights and damage to the liver and heart in animals after long-term consumption at high levels.[4]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific information available in the public domain regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

For related triazine compounds, the evidence is varied. Some triazines are classified as possible human carcinogens (Group C) based on increased mammary gland tumors in female laboratory animals.[7] The Ames test, a bacterial reverse mutation assay, is commonly used to assess the mutagenic potential of chemicals and has been applied to various triazine compounds.[8][9] Developmental and reproductive toxicity studies on atrazine have indicated effects such as increased resorptions and reduced litter size at maternally toxic doses.[6]

Mechanism of Action and Toxicokinetics

The specific mechanism of toxic action for this compound has not been elucidated in publicly available literature.

Many herbicidal triazines act by inhibiting electron transport in photosynthesis in susceptible plants.[4] In mammals, the toxic effects are generally not related to photosynthesis inhibition. For some triazines, the proposed mode of action for carcinogenicity involves disruption of the hypothalamic-pituitary-ovary axis.[6]

There is no specific information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It is known to be an environmental transformation product of the herbicide tribenuron-methyl.[2] The metabolism of other triazines in mammals primarily involves N-dealkylation of the side chains.[10]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public literature. For general guidance on methodologies for related compounds, researchers can refer to established OECD guidelines for toxicological testing.

Example Protocol: Acute Oral Toxicity (OECD 423)

This is a generalized protocol and has not been specifically applied to this compound in the available literature.

G start Acclimatization of Animals dose_prep Dose Preparation start->dose_prep dosing Single Oral Dose Administration dose_prep->dosing observation Observation for Mortality and Clinical Signs (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy end Data Analysis (LD50 Estimation) necropsy->end

Caption: Generalized workflow for an acute oral toxicity study.

Signaling Pathways

No specific signaling pathways affected by this compound have been identified. The diagram below illustrates a hypothetical pathway for endocrine disruption by a triazine compound, based on literature for related substances.[6]

G cluster_brain Hypothalamus-Pituitary Axis cluster_ovary Ovary cluster_mammary Mammary Gland hypothalamus Hypothalamus (GnRH Regulation) pituitary Pituitary Gland (LH Surge) hypothalamus->pituitary Alters ovary Ovarian Function pituitary->ovary Impacts estrogen Estrogen Secretion ovary->estrogen Leads to Persistent mammary Mammary Gland Proliferation estrogen->mammary Stimulates triazine Triazine Compound triazine->hypothalamus Disrupts

Caption: Hypothetical pathway of triazine-induced endocrine disruption.

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete based on publicly available information. While GHS classifications indicate potential for acute oral toxicity and specific target organ toxicity upon repeated exposure, there is a clear lack of quantitative data from dedicated toxicological studies.

For a comprehensive risk assessment, the following data gaps need to be addressed:

  • Acute toxicity: Determination of LD50 values for oral, dermal, and inhalation routes.

  • Chronic toxicity: Sub-chronic and chronic studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

  • Genotoxicity: A battery of in vitro and in vivo mutagenicity and clastogenicity assays.

  • Carcinogenicity: Long-term bioassays in relevant animal models.

  • Reproductive and developmental toxicity: Multi-generational studies to assess effects on fertility and offspring.

  • Toxicokinetics: ADME studies to understand the metabolic fate of the compound.

Researchers and drug development professionals are advised to treat this compound with caution, adhering to appropriate safety protocols, and to consider commissioning further toxicological studies to fill the existing data gaps before extensive use or development.

References

An In-depth Technical Guide on the Solubility of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information and provides a comprehensive, generalized experimental protocol for determining the precise solubility of this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound in various laboratory and development settings.

Introduction

This compound is a heterocyclic organic compound belonging to the triazine class. Triazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the solubility of this specific compound in various organic solvents is crucial for a wide range of applications, including synthesis, purification, formulation, and analytical method development. Accurate solubility data is a prerequisite for designing efficient reaction conditions, developing stable formulations, and ensuring reliable analytical measurements.

This guide summarizes the available qualitative solubility information for this compound and presents a detailed experimental protocol for its quantitative determination.

Solubility Data

Currently, there is a notable absence of specific quantitative solubility data for this compound in the scientific literature. The available information is qualitative and is summarized in the table below.

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO)HeatedSlightly Soluble[1]
MethanolHeatedSlightly Soluble[1]

Note: The term "slightly soluble" is a qualitative descriptor and does not provide the precise concentration at which the compound dissolves. For many applications, particularly in drug development and quantitative analysis, a precise determination of solubility is essential. The experimental protocol provided in the following section outlines a robust method for obtaining this critical data.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. This protocol is based on the widely accepted isothermal shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC), a technique commonly used for the analysis of triazine herbicides.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide, N,N-Dimethylformamide) of analytical grade

  • Volumetric flasks

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column suitable for the analysis of triazine compounds (e.g., C18 column)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Add excess 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine to solvent B Equilibrate in thermostatic shaker (e.g., 24-72 hours) A->B C Allow solution to settle B->C D Withdraw supernatant C->D E Filter supernatant (0.45 µm filter) D->E F Dilute filtrate with mobile phase E->F G Analyze by HPLC F->G I Determine concentration of saturated solution G->I H Prepare calibration curve with standards H->I J Calculate solubility (e.g., in g/L or mol/L) I->J

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The shaking time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis and Quantification:

    • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the diluted samples and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Representative Experimental Workflow: Synthesis

While this guide focuses on solubility, understanding the synthesis of the compound or related structures can provide valuable context for its handling and properties. The following diagram illustrates a generalized synthetic pathway for a substituted triazine, which can be adapted for this compound.

G A Cyanuric Chloride (Starting Material) B Reaction with Sodium Methoxide A->B Step 1 C 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (Intermediate) B->C D Reaction with Dimethylamine C->D Step 2 E 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine (Final Product) D->E

Caption: Generalized synthesis pathway for a substituted triazine.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a key intermediate in the synthesis of various agrochemicals, particularly sulfonylurea herbicides like Bensulfuron-methyl.[1] The substituted 1,3,5-triazine core is a prevalent scaffold in medicinal chemistry and materials science due to its versatile biological activity and chemical stability.[2][3] The synthesis of unsymmetrically substituted triazines requires a strategic approach, typically involving the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4] The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups.[4]

This document provides a detailed protocol for the synthesis of this compound, starting from cyanuric chloride. The procedure involves a three-step sequential substitution reaction.

Reaction Scheme

The overall synthetic route is as follows:

  • Step 1: Monomethylation. Reaction of cyanuric chloride with a methylating agent to yield 2-chloro-4-methyl-6-chloro-1,3,5-triazine.

  • Step 2: Methoxylation. Reaction of the dichlorotriazine intermediate with sodium methoxide to yield 2-chloro-4-methoxy-6-methyl-1,3,5-triazine.

  • Step 3: Amination. Reaction of the monochlorotriazine intermediate with methylamine to furnish the final product, this compound.

Quantitative Data Summary
PropertyValueReference
IUPAC Name This compound-
CAS Number 5248-39-5[5]
Molecular Formula C₆H₁₀N₄OCalculated
Molecular Weight 154.17 g/mol Calculated
Appearance Expected to be a white to off-white solidGeneral observation for similar triazines
Melting Point Not available; for the related 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: 258-261 °C[6]
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and MethanolGeneral observation for similar triazines

Experimental Protocol

This protocol details the synthesis of this compound from cyanuric chloride.

Materials and Reagents
  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Sodium methoxide

  • Methylamine (40% solution in water)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine
  • To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (1.0 eq) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine
  • Dissolve the 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq) from Step 1 in anhydrous methanol.

  • Cool the solution to 0 °C and add a solution of sodium methoxide (1.0 eq) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the solvent under reduced pressure.

  • Take up the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be used in the next step without further purification or purified by chromatography.

Step 3: Synthesis of this compound
  • Dissolve the 2-chloro-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) from Step 2 in a suitable solvent such as THF or acetonitrile.

  • Add an aqueous solution of methylamine (40%, 2.0-3.0 eq) and a base such as sodium bicarbonate or triethylamine (1.5 eq).

  • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the final product, this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess the purity of the solid product.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Start Cyanuric Chloride Intermediate1 2,4-dichloro-6-methyl- 1,3,5-triazine Start->Intermediate1  Step 1: MeMgBr, THF   Intermediate2 2-chloro-4-methoxy-6-methyl- 1,3,5-triazine Intermediate1->Intermediate2  Step 2: NaOMe, MeOH   FinalProduct 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine Intermediate2->FinalProduct  Step 3: MeNH₂, Base   Purification Purification (Column Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization

Caption: Synthetic pathway for this compound.

Logical Relationship of Reagents and Intermediates

Reagent_Relationships reagents Reagents Cyanuric Chloride MeMgBr NaOMe MeNH₂ intermediates Intermediates 2,4-dichloro-6-methyl-1,3,5-triazine 2-chloro-4-methoxy-6-methyl-1,3,5-triazine reagents:f1->intermediates:f1 reagents:f2->intermediates:f1 reagents:f3->intermediates:f2 product Final Product This compound reagents:f4->product:f1 intermediates:f1->intermediates:f2 intermediates:f2->product:f1

Caption: Reagent and intermediate relationships in the synthesis.

References

Application Note & Protocol: High-Sensitivity LC-MS/MS Method for the Detection of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed analytical method for the sensitive and selective detection of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the synthesis of certain herbicides.[1] The described protocol is designed to offer a robust and reliable approach for the quantification of this compound, which is crucial for quality control, metabolic studies, and environmental monitoring. The methodology is based on established principles for the analysis of triazine compounds, adapted for the specific properties of the target analyte.

Experimental

Sample Preparation

The choice of sample preparation method is critical for achieving high sensitivity and accuracy. The protocol will depend on the sample matrix. Below are two common and effective extraction methods for triazine compounds from different matrices.

2.1.1. Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the enrichment of triazines from aqueous samples and to remove interfering substances.[2]

Protocol:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Acidify the water sample (e.g., 100 mL) with formic acid to a pH of approximately 7.0.[2] Load the sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the analyte with 5 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

2.1.2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid and Complex Samples (e.g., food, soil)

The QuEChERS method is effective for extracting a wide range of pesticides from complex matrices.[3]

Protocol:

  • Homogenization: Homogenize a representative sample (e.g., 10 g of a food sample) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). Vortex for 30 seconds.

  • Final Centrifugation and Reconstitution: Centrifuge at high speed for 5 minutes. Take an aliquot of the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

Liquid Chromatography (LC)

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)[4]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate[4][5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Flow Rate 0.4 mL/min[4]
Injection Volume 5-20 µL
Column Temperature 40°C
Gradient Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Mass Spectrometry (MS)

MS/MS Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The exact precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its structure (Molecular Formula: C₆H₁₀N₄O), the molecular weight is approximately 154.17 g/mol . The protonated molecule [M+H]⁺ would be the precursor ion.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 155.1 (Calculated for [C₆H₁₀N₄O+H]⁺)
Product Ions (Q3) To be determined experimentally. Likely fragments would involve loss of the methoxy group, methylamine, or parts of the triazine ring.
Collision Energy (CE) To be optimized for the specific instrument and transitions.
Dwell Time 100 ms per transition

Note: The fragmentation of related triazine compounds often involves the loss of substituent groups from the triazine ring.[6]

Quantitative Data

The following table summarizes typical performance data for the analysis of triazine herbicides using LC-MS/MS. These values can be used as a benchmark for method validation for this compound.

ParameterTypical ValueReference
Linearity (r²) > 0.995[4]
Limit of Detection (LOD) 0.02 - 0.5 ng/mL[5][7]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[3]
Recovery 80 - 110%[3][7]
Precision (RSD) < 15%[3][7]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection extraction Extraction (SPE or QuEChERS) sample->extraction reconstitution Reconstitution extraction->reconstitution lc Liquid Chromatography reconstitution->lc ms Tandem Mass Spectrometry lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship compound 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine lc_separation LC Separation (Reverse Phase) compound->lc_separation ionization Ionization (ESI+) lc_separation->ionization precursor_selection Precursor Ion Selection (Q1: m/z 155.1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2) precursor_selection->fragmentation product_detection Product Ion Detection (Q3) fragmentation->product_detection

Caption: Logical flow of the LC-MS/MS detection process for the target analyte.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound by LC-MS/MS. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry are based on established methods for similar compounds and can be adapted to various research and quality control needs. For optimal performance, method validation should be performed in the specific matrix of interest.

References

Application Notes and Protocols: NMR Analysis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a small organic molecule belonging to the triazine class of compounds, which are of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This document provides a detailed protocol for the NMR analysis of this compound, including sample preparation, data acquisition, and processing.

Data Presentation

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
OCH₃3.95Singlet3HN/A
NCH₃3.10Singlet3HN/A
C-CH₃2.40Singlet3HN/A
NH5.30 (broad)Singlet1HN/A

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
C2 (C-N(CH₃)H)166.5
C4 (C-OCH₃)172.0
C6 (C-CH₃)170.0
OCH₃55.0
NCH₃28.5
C-CH₃25.0

Experimental Protocols

The following protocols provide a comprehensive guide for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][2]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆)[1][3]

  • High-quality 5 mm NMR tubes[3][4]

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)[1]

  • Pasteur pipette and cotton wool for filtration[4][5]

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of the compound directly into a clean, dry vial. For a standard ¹H NMR spectrum, 5-25 mg is typically sufficient, while a ¹³C NMR spectrum may require 50-100 mg for a reasonable acquisition time.[1][2]

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[3][5]

  • If an internal standard is required for precise chemical shift referencing, a small amount of TMS can be added. However, the residual solvent peak can often be used for calibration.[1]

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the clean NMR tube to prevent shimming issues.[4][5]

  • Carefully place a cap on the NMR tube and label it clearly.

  • Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

The following are general parameters for data acquisition on a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is typically used.[6]

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time (AQ): ~3-4 seconds.[7]

  • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T1 is necessary.[6]

  • Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.

  • Receiver Gain: Adjust automatically.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is standard.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If TMS was used, reference its signal to 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis.

molecular_structure cluster_molecule This compound cluster_substituents This compound N1 N C2 C N1->C2 N3 N C2->N3 NHCH3 NHCH₃ C2->NHCH3 C4 C N3->C4 N5 N C4->N5 OCH3 OCH₃ C4->OCH3 C6 C N5->C6 C6->N1 CH3 CH₃ C6->CH3

Caption: Molecular structure of this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Shim Shimming Filter->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Shim->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing Phase->Reference Integrate Integration (¹H) Reference->Integrate Structure Structure Elucidation Integrate->Structure

Caption: General workflow for NMR analysis.

References

Application Notes and Protocols for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a heterocyclic organic compound belonging to the s-triazine family. While it is prominently recognized as a key intermediate in the synthesis of sulfonylurea herbicides such as Bensulfuron-methyl, its structural motif is analogous to scaffolds found in a variety of biologically active molecules.[1][2] The 1,3,5-triazine core is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[3][4]

These application notes provide a comprehensive overview of the synthesis of this compound, its potential applications as a pharmaceutical intermediate based on the activities of related compounds, and detailed experimental protocols.

Synthesis of this compound

The synthesis of substituted s-triazines typically originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms with various nucleophiles is controlled by temperature, allowing for the regioselective introduction of different functional groups.[5] A plausible synthetic route for this compound is a three-step process involving sequential nucleophilic substitution.

A generalized workflow for this synthesis is outlined below.

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Third Substitution (Hypothetical) A Cyanuric Chloride C 2,4-dichloro-6-methoxy-1,3,5-triazine A->C  Base, 0-5 °C B Methanol (CH3OH) E 2-chloro-4-methoxy-6-(methylamino)-1,3,5-triazine C->E  Base, rt D Methylamine (CH3NH2) G This compound E->G  Base, elevated temp. F Methylamine (CH3NH2) Ligand Growth Factor EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Triazine Triazine-Based Inhibitor Triazine->EGFR Inhibition

References

Application Notes & Protocols for Quantitative Analysis of Triazine Compounds in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the quantitative analysis of triazine compounds in soil samples. Triazine herbicides are widely used in agriculture, and their persistence in the environment necessitates accurate and reliable analytical methods to monitor their concentration in soil. The following protocols focus on two common and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are suitable for the detection and quantification of various triazine compounds, including atrazine, simazine, ametryn, prometryn, and terbutryn.

Data Presentation

Quantitative data for triazine analysis in soil samples is summarized in the tables below. These tables provide a clear and structured overview of the performance of the described analytical methods, including retention times, linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery rates.

Table 1: HPLC-UV Method Performance for Triazine Analysis in Soil

CompoundRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Metribuzin3.681.0 - 19.00.301.085.33 ± 0.15
Atrazine4.730.9 - 18.00.240.8096.33 ± 0.23
Ametryn6.380.6 - 11.00.160.5083.33 ± 0.12
Terbutryn9.500.7 - 11.00.200.6091.67 ± 0.18

Data compiled from studies utilizing HPLC-UV for triazine analysis in soil.[1][2]

Table 2: GC-MS Method Performance for Triazine Analysis in Soil

CompoundRetention Time (min)Linearity Range (ng/g)LOD (ng/g)LOQ (ng/g)Recovery (%)
Propazine7.721 - 1000.010.0391 - 102
Terbuthylazine8.431 - 1000.020.0691 - 102
Atrazine10.071 - 1000.010.0391 - 102
Prometryn10.941 - 1000.030.0991 - 102
Terbutryn12.191 - 1000.040.1291 - 102
Simazine13.141 - 1000.020.0691 - 102
Ametryn14.071 - 1000.050.1591 - 102
Simetryn18.031 - 1000.050.1791 - 102

Data compiled from studies utilizing GC-MS for triazine analysis in soil.[3]

Experimental Protocols

The following section provides detailed methodologies for the key experiments involved in the quantitative analysis of triazine compounds in soil.

Soil Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

Protocol:

  • Sample Collection: Collect soil samples from the desired depth using a soil auger or core sampler.

  • Homogenization: Air-dry the soil samples at room temperature (25 ± 5°C) for 48-72 hours or at a controlled temperature not exceeding 55°C.[4][5]

  • Sieving: Pass the dried soil through a 2 mm sieve to remove stones, roots, and other debris.[4][5]

  • Grinding: Grind the sieved soil to a fine powder (consistency of cocoa powder) using a mortar and pestle or a ball-mill grinder.[4]

  • Storage: Store the homogenized and ground soil samples in labeled, airtight containers in a cool, dark, and dry place until extraction.

Extraction of Triazine Compounds from Soil

Microwave-Assisted Extraction (MAE) is a rapid and efficient method for extracting triazine compounds from soil matrices.[1][6][7][8]

Protocol: Microwave-Assisted Extraction (MAE)

  • Sample Weighing: Accurately weigh 5 g of the prepared soil sample into a microwave extraction vessel.

  • Solvent Addition: Add 20 mL of a suitable extraction solvent. A mixture of methanol/acetonitrile/ethyl acetate can be effective.[1] Acetonitrile alone has also been shown to be efficient.[6][7]

  • Spiking (for Recovery Studies): For method validation, spike blank soil samples with a known concentration of triazine standards and allow them to equilibrate for 24 hours in the dark before extraction.[2]

  • Microwave Extraction: Place the vessel in the microwave extractor and apply the following conditions:

    • Power: 80% of 850 W[1][2]

    • Temperature: 80°C[6][7]

    • Time: 4-5 minutes[1][6][7]

  • Cooling: Allow the vessel to cool to room temperature.

  • Filtration and Collection: Filter the extract through a 0.45 µm syringe filter into a clean collection vial.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC analysis or hexane for GC analysis) to a final volume of 1 mL.

Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of triazine herbicides.[1][2][9]

Protocol:

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient (25 ± 2°C).

    • UV Detection Wavelength: 220 nm or 290 nm, depending on the specific triazine compound.[9]

  • Calibration:

    • Prepare a series of standard solutions of the target triazine compounds in the mobile phase at concentrations ranging from the LOQ to the upper limit of the expected sample concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

  • Sample Analysis:

    • Inject the prepared sample extracts into the HPLC system.

    • Identify the triazine compounds based on their retention times compared to the standards.

    • Quantify the concentration of each triazine in the sample by comparing its peak area to the calibration curve.

Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of triazine compounds.[3][6][8]

Protocol:

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer detector.

    • Capillary column suitable for pesticide analysis (e.g., DB-Wax or RTX-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3][6]

  • Chromatographic and Mass Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

    • Injector Temperature: 250 - 280°C.[8]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp at 25°C/min to 150°C.

      • Ramp at 4°C/min to 200°C, hold for 2 min.

      • Ramp at 15°C/min to 230°C.

      • Ramp at 22.5°C/min to 275°C, hold for 5 min.[6]

    • Injection Mode: Splitless or split (e.g., 1:10).[8]

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280°C.[6]

    • Ion Source Temperature: 200°C.[6]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The specific ions for each triazine compound should be determined from their mass spectra.[3]

  • Calibration:

    • Prepare a series of standard solutions of the target triazine compounds in a suitable solvent (e.g., hexane or acetone).

    • Analyze the standards using the GC-MS system to establish calibration curves based on the peak areas of the selected ions.

  • Sample Analysis:

    • Inject the prepared sample extracts into the GC-MS system.

    • Identify the triazine compounds by their retention times and the presence of characteristic ions.

    • Quantify the concentration of each compound using the established calibration curves.

Visualizations

The following diagrams illustrate the key workflows in the quantitative analysis of triazine compounds in soil.

experimental_workflow sample_collection Soil Sample Collection sample_prep Sample Preparation (Drying, Sieving, Grinding) sample_collection->sample_prep extraction Microwave-Assisted Extraction (MAE) sample_prep->extraction filtration Filtration & Concentration extraction->filtration hplc HPLC-UV Analysis filtration->hplc Aqueous/Polar Extracts gcms GC-MS Analysis filtration->gcms Non-polar Extracts data_analysis Data Analysis & Quantification hplc->data_analysis gcms->data_analysis results Results & Reporting data_analysis->results

Caption: Overall experimental workflow for triazine analysis in soil.

mae_protocol weigh_sample 1. Weigh 5g of Prepared Soil add_solvent 2. Add 20mL Extraction Solvent weigh_sample->add_solvent microwave 3. Microwave Extraction (80°C, 4-5 min) add_solvent->microwave cool 4. Cool to Room Temperature microwave->cool filter 5. Filter Extract (0.45 µm) cool->filter concentrate 6. Concentrate & Reconstitute filter->concentrate analysis Ready for HPLC or GC-MS Analysis concentrate->analysis

Caption: Step-by-step protocol for Microwave-Assisted Extraction (MAE).

References

Application Note: Solid-Phase Extraction of Triazine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazine herbicides are widely used in agriculture, and their presence, along with their metabolites, in biological and environmental samples is a significant concern for human health and ecosystem monitoring.[1] Accurate quantification of these compounds often requires a robust sample preparation step to remove matrix interferences and concentrate the analytes of interest.[2] Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for this purpose, offering advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher throughput, and cleaner extracts.[2][3] This document provides a detailed protocol for the solid-phase extraction of triazine metabolites from biological matrices, specifically urine, and includes a summary of performance data.

Principle of Solid-Phase Extraction

SPE operates on the principle of partitioning analytes between a liquid sample phase and a solid sorbent phase.[2] The process typically involves four sequential steps:

  • Conditioning: The solid sorbent is treated with a solvent to wet the packing material and activate it for sample interaction.[4][5]

  • Loading: The sample is passed through the sorbent bed, where the target analytes are retained through specific interactions (e.g., hydrophobic, polar, ion-exchange).[4][5]

  • Washing: The sorbent is rinsed with a specific solvent to remove weakly bound matrix interferences while the target analytes remain bound.[4][5]

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified and concentrated analytes for subsequent analysis.[4][5]

The choice of sorbent is critical and depends on the physicochemical properties of the target metabolites. For triazine herbicides and their metabolites, reversed-phase sorbents like C18 are commonly used for nonpolar to moderately polar compounds.[4] For more polar metabolites, polymeric or carbon-based sorbents may provide better retention and recovery.[3][4]

Experimental Protocol: SPE of Triazine Metabolites from Urine

This protocol is adapted for the extraction of simazine, atrazine, and ametryn from urine samples using a C18 SPE cartridge.[1][4]

Materials and Reagents

  • SPE Cartridges: C18-bonded silica, 500 mg (e.g., Envi C18, Supelclean)[1]

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Chloroform (HPLC grade)[1]

  • Water: Deionized or Milli-Q water[1][4]

  • Apparatus: SPE vacuum manifold, centrifuge, nitrogen evaporator, analytical balance, volumetric flasks, pipettes.

Procedure

1. Sample Pretreatment a. To 1 mL of a urine sample, add 2 mL of acetonitrile to precipitate proteins.[1][4] b. Vortex the mixture and then centrifuge to pellet the precipitated solids.[4] c. Decant the supernatant and dilute it to 20 mL with Milli-Q water. The sample is now ready for SPE.[1][4]

2. SPE Cartridge Conditioning a. Place the C18 SPE cartridges onto the vacuum manifold. b. Condition the cartridges by passing 10 mL of methanol through the sorbent.[1][4] Do not allow the sorbent to dry. c. Equilibrate the cartridges by passing 5 mL of Milli-Q water.[1][4] Ensure the sorbent bed remains wet.

3. Sample Loading a. Load the pretreated sample (from step 1c) onto the conditioned SPE cartridge. b. Maintain a consistent flow rate of approximately 3 mL/min.[1][4]

4. Washing a. After the entire sample has passed through, wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.[1][4] b. Dry the sorbent bed completely by applying a full vacuum for 3-10 minutes.[1][3][6] This step is crucial for ensuring efficient elution.

5. Elution a. Place collection tubes inside the manifold. b. Elute the retained triazine metabolites by passing 3 mL of chloroform through the cartridge.[1][4] Methanol can also be used, but chloroform may result in cleaner backgrounds and shorter evaporation times.[1]

6. Eluate Post-Treatment a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas.[1][4] b. Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of an appropriate solvent, such as acetonitrile or mobile phase, for the intended chromatographic analysis (e.g., HPLC-UV, GC-MS).[1][4]

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for the extraction of triazine herbicides and their metabolites from different matrices.

AnalyteSPE SorbentSample MatrixRecovery (%)RSD (%)LOQ/LODReference
AtrazineC18Urine98.2 - 101.12.2 - 12.05.0 µg/L (LOQ)[1][3]
SimazineC18Urine97.5 - 103.22.8 - 15.05.0 µg/L (LOQ)[1][3]
AmetrynC18Urine99.1 - 102.52.5 - 13.05.0 µg/L (LOQ)[1]
AtrazineEnvi-CarbWater95.5 - 109.04.4 - 17.50.10 µg/L[7]
DeethylatrazineEnvi-CarbWater95.5 - 109.04.4 - 17.50.10 µg/L[7]
DeisopropylatrazineEnvi-CarbWater95.5 - 109.04.4 - 17.50.10 µg/L[7]
DidealkyatrazineEnvi-CarbWater95.5 - 109.04.4 - 17.50.10 µg/L[7]
AtrazineOasis HLBUrine87 - 1124 - 200.03 - 2.8 ng/mL (LOD)[8]
Seven MetabolitesStrata X-CUrine87 - 1124 - 200.03 - 2.8 ng/mL (LOD)[8]
Various TriazinesPolymeric DVBWater59 - 1162 - 11-[9][10]

Visualized Experimental Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol for triazine metabolites.

SPE_Workflow cluster_prep Sample Pretreatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample 1. Urine Sample (1 mL) Precipitate 2. Add Acetonitrile (2 mL) & Centrifuge Sample->Precipitate Dilute 3. Dilute Supernatant with Water (to 20 mL) Precipitate->Dilute Condition 4. Condition Cartridge (10 mL Methanol) Dilute->Condition Equilibrate 5. Equilibrate Cartridge (5 mL Water) Load 6. Load Sample (~3 mL/min) Wash 7. Wash Cartridge (5 mL Water) Dry 8. Dry Sorbent (Vacuum) Elute 9. Elute Analytes (3 mL Chloroform) Evaporate 10. Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute 11. Reconstitute Residue (e.g., 200 µL Acetonitrile) Evaporate->Reconstitute Analysis 12. Chromatographic Analysis (HPLC / GC-MS) Reconstitute->Analysis

Caption: Workflow for triazine metabolite extraction using SPE.

References

High-Throughput Screening of Triazine Derivatives: Application Notes and Protocols for Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of triazine derivatives as potential anticancer agents. The focus is on two key assays: a cell-based cytotoxicity assay (MTT assay) and a biochemical kinase inhibition assay targeting the PI3K/mTOR pathway. These protocols are designed to be adaptable for screening large libraries of triazine compounds.

Application Note 1: Cytotoxicity Screening of Triazine Derivatives using the MTT Assay

Introduction:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is widely used in HTS to determine the cytotoxic effects of chemical compounds on cancer cell lines. Triazine derivatives have shown significant cytotoxic activity against various cancer cell lines, and the MTT assay is a robust method for initial screening and determination of their half-maximal inhibitory concentration (IC50) values.[1][2][3][4][5][6]

Principle:

The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Data Presentation: Cytotoxicity of Selected Triazine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative triazine derivatives against various cancer cell lines, as determined by the MTT assay.

Compound IDCancer Cell LineIC50 (µM)Reference
S1 MCF-7 (Breast)8.37 ± 2.1[2]
HL-60 (Leukemia)10.61 ± 1.9[2]
S2 MCF-7 (Breast)6.42 ± 6.6[2]
HL-60 (Leukemia)9.36 ± 5.2[2]
S3 MCF-7 (Breast)11.36 ± 1.8[2]
HL-60 (Leukemia)20.2 ± 3.6[2]
Compound 4f MDA-MB-231 (Breast)6.25[3]
Compound 4k MDA-MB-231 (Breast)8.18[3]
Compound 13g A549 (Lung)0.20 ± 0.05[7]
MCF-7 (Breast)1.25 ± 0.11[7]
HeLa (Cervical)1.03 ± 0.24[7]
Compound 3 HeLa (Cervical)2.21[8]
HepG2 (Liver)12.21[8]
MCF-7 (Breast)16.32[8]
MDA-MB-231 (Breast)15.83[8]

Experimental Protocol: High-Throughput MTT Assay for Triazine Derivatives

Materials:

  • Triazine derivatives library (dissolved in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After overnight incubation, remove the medium from the wells and add 100 µL of the medium containing the triazine derivatives at various concentrations.

    • Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control. Also, include blank wells containing medium only for background correction.

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the triazine derivative concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Harvest_Count Harvest and Count Cells Cell_Culture->Harvest_Count Seed_Cells Seed Cells in 96-well Plates (5,000-10,000 cells/well) Harvest_Count->Seed_Cells Overnight_Incubation Incubate Overnight (37°C, 5% CO2) Seed_Cells->Overnight_Incubation Add_Compounds Add Compounds to Cells Overnight_Incubation->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Triazine Derivatives Prepare_Compounds->Add_Compounds Incubate_Treatment Incubate for 48-72 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution (10 µL/well) Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (100 µL/well) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for HTS of triazine derivatives using the MTT assay.

Application Note 2: Screening of Triazine Derivatives as PI3K/mTOR Kinase Inhibitors

Introduction:

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[9] Its dysregulation is a common feature in many types of cancer, making it a prime target for anticancer drug development.[8] Several triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[7][10] High-throughput screening using in vitro kinase assays is an effective strategy to identify and characterize novel triazine-based inhibitors of this pathway.

Principle:

In vitro kinase assays measure the enzymatic activity of a purified kinase. In a typical format, the kinase (e.g., PI3Kα or mTOR) is incubated with its substrate (e.g., ATP and a lipid or peptide substrate) in the presence and absence of the test compound (triazine derivative). The amount of phosphorylated substrate is then quantified using various detection methods, such as fluorescence, luminescence, or radioactivity. A reduction in substrate phosphorylation in the presence of the triazine derivative indicates inhibitory activity.

Data Presentation: Inhibition of PI3K/mTOR by Selected Triazine Derivatives

The following table summarizes the inhibitory activity (IC50 values) of representative triazine derivatives against PI3Kα and mTOR kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 13g PI3Kα7.0[7][11]
mTOR48[7][11]
Compound 3 PI3Kα3.41[8]
mTOR8.45[8]
Gedatolisib PI3Kα-[9]
mTOR-[9]
Compound 33 PI3Kα8[9]
mTOR0.42[9]
Compound 35 PI3Kα14.6[9]
mTOR15.4[9]
Compound 48 PI3K23.8[9]
mTOR10.9[9]

Experimental Protocol: High-Throughput PI3Kα/mTOR Kinase Inhibition Assay

Materials:

  • Triazine derivatives library (dissolved in DMSO)

  • Recombinant human PI3Kα and mTOR kinases

  • Kinase-specific substrate (e.g., PIP2 for PI3Kα, peptide substrate for mTOR)

  • ATP

  • Kinase assay buffer (specific to the kinase and detection system)

  • Detection reagents (e.g., ADP-Glo™, HTRF®, or fluorescently labeled antibody)

  • White or black 384-well plates (depending on the detection method)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the triazine derivatives in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2-5 µL) of the diluted triazine derivatives to the wells of the 384-well plate.

    • Include wells with a known PI3K/mTOR inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.

    • Also, include wells without kinase for background subtraction.

  • Kinase Reaction:

    • Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Incubate the plate at room temperature or 30°C for the recommended time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and proceed with the detection step according to the manufacturer's protocol for the chosen assay technology (e.g., add ADP-Glo™ reagent for luminescence detection).

    • Incubate the plate for the required time to allow the detection signal to develop.

  • Data Acquisition:

    • Measure the signal (luminescence or fluorescence) in each well using a microplate reader.

Data Analysis:

  • Subtract the background signal (from wells without kinase) from all other wells.

  • Calculate the percentage of kinase inhibition for each compound concentration using the following formula: % Inhibition = 100 - [((Signal of test compound - Signal of no-enzyme control) / (Signal of vehicle control - Signal of no-enzyme control)) x 100]

  • Plot the percentage of inhibition against the logarithm of the triazine derivative concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity, from the dose-response curve.

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Triazine Derivatives

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of translation when unphosphorylated Triazine Triazine Derivatives Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

References

Experimental Applications of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in Drug Discovery: Protocols and Notes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the specific compound 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in drug discovery applications is limited in publicly available literature. Its primary documented use is as an intermediate in herbicide synthesis. The following application notes and protocols are based on the well-established activities of structurally similar 1,3,5-triazine derivatives and are provided as a representative guide for initiating research into the potential therapeutic applications of this compound.

Application Notes

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with several approved drugs and numerous compounds in clinical development.[1][2] Derivatives of 1,3,5-triazine have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][3][4][5] The presence of methoxy and dimethylamine substituents on the triazine ring of this compound suggests potential for interaction with various biological targets. Based on analogous compounds, promising areas for investigation include its potential as an anticancer agent, particularly through the inhibition of key signaling pathways such as the PI3K/mTOR and EGFR pathways, and as an antimicrobial agent.[1][6][7][8]

Anticancer Potential

Numerous 1,3,5-triazine derivatives have exhibited potent anticancer activity by targeting critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[1][6][9]

  • PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer. Several s-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[1][10]

  • EGFR Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Substituted triazines have been shown to inhibit EGFR tyrosine kinase activity, leading to reduced cancer cell proliferation.[1][7]

Antimicrobial Activity

The triazine core is also found in compounds with significant antimicrobial properties. These derivatives have shown activity against a range of bacterial and fungal pathogens.[4][11][12][13] The mechanism of action can vary, including the inhibition of essential enzymes like DNA gyrase.[12]

Quantitative Data from Analogous 1,3,5-Triazine Derivatives

The following tables summarize quantitative data for structurally related 1,3,5-triazine compounds from published literature, which can serve as a benchmark for evaluating the activity of this compound.

Table 1: Anticancer Activity of Analogous 1,3,5-Triazine Derivatives

Compound AnalogueTarget/Cell LineActivity (IC50)Reference
ZSTK474PI3Kα0.0016 µM[1]
GedatolisibPI3Kα / mTOR0.004 µM / 0.0016 µM[1]
Derivative 14 EGFR-TK2.54 ± 0.22 µM[1][7]
Derivative 18 HCT116 cells500 ± 80 nM[1][7]
Derivative 18 EGFR61 nM[1][7]
Compound 6h HeLa cellsNot specified[10]
Compound 11 SW480 cells5.85 µM[14]
Compound 3b MCF7 cells6.19 µM[15]

Table 2: Antimicrobial Activity of Analogous 1,3,5-Triazine Derivatives

Compound AnalogueOrganismActivity (MIC)Reference
Benzyl-substituted derivativeGram +ve & -ve strains6.25-12.5 µg/ml[13]
Compound 4g Staphylococcus aureus62.5 µg/mL[12]
Compound 4i Candida albicans62.5 µg/mL[12]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or analogue) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the test compound against a specific kinase (e.g., PI3K, EGFR).

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound (or analogue)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • This compound (or analogue)

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathways

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 1,3,5-triazine derivatives.

Experimental Workflow

Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Hit Identification & Lead Optimization Compound 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine CellViability Cell Viability Assay (e.g., MTT) Compound->CellViability KinaseAssay Kinase Inhibition Assay (e.g., PI3K, EGFR) Compound->KinaseAssay AntimicrobialAssay Antimicrobial MIC Assay Compound->AntimicrobialAssay Hit Identification of Bioactive Hits CellViability->Hit KinaseAssay->Hit AntimicrobialAssay->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the initial screening of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. Our goal is to help you improve yield, minimize impurities, and effectively troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient synthesis route starts with a methyl-substituted dichlorotriazine, specifically 2,4-dichloro-6-methyl-1,3,5-triazine. The synthesis then proceeds via a two-step sequential nucleophilic aromatic substitution (SNAr). In this process, the two chlorine atoms are replaced in a controlled manner by a methoxy group and a methylamino group. The order of these substitution reactions is a critical factor in maximizing the yield and purity of the final product.

Q2: What are the key intermediates in this synthesis?

A2: The primary starting material is 2,4-dichloro-6-methyl-1,3,5-triazine. Depending on the order of nucleophilic addition, the key intermediate will be either 2-chloro-4-methoxy-6-methyl-1,3,5-triazine or 2-chloro-4-(methylamino)-6-methyl-1,3,5-triazine.

Q3: Why is temperature control so critical in this synthesis?

A3: The reactivity of the chlorine atoms on the triazine ring decreases after each substitution. This characteristic allows for a stepwise and selective replacement of the chlorines. Typically, the first nucleophilic substitution can be carried out at a lower temperature (e.g., 0-5 °C), while the second substitution requires a higher temperature to proceed at a reasonable rate. Precise temperature control is therefore essential to prevent undesired side reactions, such as the formation of di-substituted byproducts.

Q4: What are the most common impurities I might encounter?

A4: Common impurities can arise from several sources, including incomplete reactions, side reactions, and residual starting materials. Potential impurities include:

  • Isomeric products: If the reaction conditions are not optimal, substitution may occur at different positions, leading to isomeric impurities that can be difficult to separate from the desired product.

  • Di-substituted byproducts: If the stoichiometry of the nucleophiles is not carefully controlled, or if the reaction temperature is too high during the first substitution, you may form 2,4-dimethoxy-6-methyl-1,3,5-triazine or 2,4-bis(methylamino)-6-methyl-1,3,5-triazine.

  • Hydrolysis products: The chlorotriazine intermediates are susceptible to hydrolysis, which can lead to the formation of hydroxy-triazine derivatives, especially if there is moisture in the reaction mixture.

Q5: What purification methods are most effective for the final product?

A5: Purification of the final product and intermediates is typically achieved through standard laboratory techniques. Recrystallization is often effective for obtaining highly pure solid products. Column chromatography on silica gel can also be used to separate the desired product from impurities. For challenging separations, semi-preparative HPLC can be a powerful tool.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure the reaction is allowed to proceed for a sufficient amount of time. For the second substitution step, a higher temperature and longer reaction time may be necessary.- Confirm the quality and reactivity of your reagents.
Side Reactions - Strictly control the reaction temperature at each step. A lower temperature for the first substitution will improve selectivity.- Ensure the dropwise addition of the nucleophile to maintain a low instantaneous concentration and minimize di-substitution.- Use an appropriate base (e.g., a non-nucleophilic amine like triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Hydrolysis of Intermediates - Use anhydrous solvents and reagents to minimize the presence of water.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Product Loss During Workup - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer if it has basic properties.- If using column chromatography, select an appropriate solvent system to ensure good separation and recovery.
Problem 2: Presence of Multiple Spots on TLC / Peaks in LC-MS (Impurity Formation)
Potential Impurity Identification and Mitigation Strategies
Unreacted Starting Material/Intermediate - Identification: Compare the retention factor (Rf) on TLC or the retention time and mass in LC-MS with your starting materials.- Mitigation: Ensure the stoichiometry of the nucleophile is correct (a slight excess may be necessary). Increase the reaction time or temperature for the final step.
Di-substituted Byproducts - Identification: The mass of these impurities will correspond to the addition of two methoxy groups or two methylamino groups.- Mitigation: Maintain strict temperature control, especially during the first substitution. Use a slow, dropwise addition of the nucleophile.
Isomeric Products - Identification: Isomers will have the same mass as the desired product but may have different Rf values on TLC or retention times in LC. Spectroscopic analysis (e.g., NMR) will be necessary for definitive identification.- Mitigation: The order of nucleophile addition can influence regioselectivity. Experiment with adding the methoxide first, followed by methylamine, and vice versa, to determine the optimal sequence for your desired isomer.

Experimental Protocols

A detailed experimental protocol for a similar synthesis of a substituted triazine is provided below as a reference. Please note that optimization for your specific target molecule will be necessary.

Reference Protocol: Synthesis of a Substituted Triazine from a Dichlorotriazine Intermediate

This protocol describes the general steps for the sequential substitution of a dichlorotriazine.

  • First Nucleophilic Substitution:

    • Dissolve the 2,4-dichloro-6-methyl-1,3,5-triazine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, prepare a solution of the first nucleophile (e.g., sodium methoxide in methanol, or methylamine with a non-nucleophilic base like triethylamine in the reaction solvent).

    • Slowly add the nucleophile solution dropwise to the stirred solution of the dichlorotriazine, maintaining the temperature between 0-5 °C.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, the reaction mixture can be worked up by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The organic layers are then dried and the solvent is removed under reduced pressure. The crude intermediate may be purified at this stage or used directly in the next step.

  • Second Nucleophilic Substitution:

    • Dissolve the crude or purified mono-substituted intermediate in a suitable anhydrous solvent.

    • Add the second nucleophile and a base if necessary.

    • Heat the reaction mixture to a temperature appropriate for the second substitution (this may range from room temperature to reflux, depending on the nucleophilicity of the second reagent).

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and perform an aqueous workup.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: First Substitution cluster_intermediate Intermediate cluster_step2 Step 2: Second Substitution cluster_final Final Product 2_4_dichloro_6_methyl_1_3_5_triazine 2,4-dichloro-6-methyl- 1,3,5-triazine Step1_Reaction Reaction with Nucleophile 1 (e.g., NaOMe) 2_4_dichloro_6_methyl_1_3_5_triazine->Step1_Reaction Reactant Intermediate_Product 2-chloro-4-methoxy-6-methyl- 1,3,5-triazine Step1_Reaction->Intermediate_Product Forms Step2_Reaction Reaction with Nucleophile 2 (e.g., MeNH2) Intermediate_Product->Step2_Reaction Reactant Final_Product 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine Step2_Reaction->Final_Product Forms

Caption: General synthetic workflow for this compound.

Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.

TroubleshootingLogic Start Low Yield or Impure Product Check_Reaction_Completion Is the reaction complete? Start->Check_Reaction_Completion Increase_Time_Temp Increase reaction time or temperature Check_Reaction_Completion->Increase_Time_Temp No Check_Impurities Analyze impurities (TLC, LC-MS, NMR) Check_Reaction_Completion->Check_Impurities Yes Purification Review and optimize purification method Increase_Time_Temp->Purification Identify_Impurity_Type What is the nature of the impurity? Check_Impurities->Identify_Impurity_Type Starting_Material Unreacted Starting Material Identify_Impurity_Type->Starting_Material Starting Material Side_Products Side-Reaction Products Identify_Impurity_Type->Side_Products Byproduct Optimize_Stoichiometry Adjust nucleophile stoichiometry Starting_Material->Optimize_Stoichiometry Optimize_Conditions Optimize reaction conditions (temperature, addition rate) Side_Products->Optimize_Conditions Optimize_Stoichiometry->Purification Optimize_Conditions->Purification

Caption: A logical flow for troubleshooting synthesis issues.

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine synthesis side reactions and impurities

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most prevalent method for synthesizing asymmetrically substituted triazines like this compound is the sequential nucleophilic aromatic substitution (SNAr) starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to this synthesis is the temperature-controlled, stepwise replacement of the chlorine atoms. For this specific molecule, a plausible route involves:

  • Reaction of cyanuric chloride with a methylating agent (e.g., a Grignard reagent like methylmagnesium chloride or an organoaluminum reagent) at a low temperature to monosubstitute the triazine ring.

  • Subsequent reaction with sodium methoxide at a slightly elevated temperature to replace the second chlorine atom.

  • Finally, reaction with methylamine at a higher temperature to introduce the N-methylamino group.

An alternative and often preferred route for introducing alkoxy and amino groups involves the initial synthesis of 2-chloro-4,6-disubstituted-1,3,5-triazine intermediates.[1][2] For this target molecule, a likely pathway begins with the synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature control is the most critical parameter to ensure selectivity and minimize side reactions. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution.[3] Therefore, a gradual increase in temperature is required for each successive substitution. Maintaining a low temperature during the initial substitution steps is crucial to prevent over-substitution. Other important parameters include the stoichiometry of the nucleophiles and the choice of base and solvent.

Q3: What are the expected side reactions during this synthesis?

A3: The primary side reactions include:

  • Over-substitution: Reaction of more than one equivalent of a nucleophile at a given step, leading to di- or tri-substituted impurities. For example, the formation of 2,4-dimethyl-6-chloro-1,3,5-triazine or 2,4-dimethoxy-6-methyl-1,3,5-triazine. This is often due to poor temperature control.[4]

  • Hydrolysis: Cyanuric chloride and its chlorinated intermediates are sensitive to moisture and can hydrolyze to form hydroxy-1,3,5-triazines (cyanuric acid derivatives), especially in the presence of water or at a higher pH.[2][5][6]

  • Reaction with Solvent: While less common with inert solvents like THF or acetone, reactive solvents should be avoided.

Q4: What are the common impurities found in the final product?

A4: Common impurities can include:

  • Di- and Tri-substituted Byproducts: Symmetrically or asymmetrically substituted triazines resulting from a lack of reaction control.

  • Hydroxy-triazines: Formed due to the hydrolysis of chlorinated intermediates.[2]

  • Unreacted Intermediates: Such as 2-chloro-4-methoxy-6-methyl-1,3,5-triazine or 2,4-dichloro-6-methyl-1,3,5-triazine.

  • Polymeric Materials: Under certain conditions, especially with bifunctional nucleophiles or at high temperatures, polymerization can occur.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Poor temperature control leading to side reactions. [4] 2. Hydrolysis of starting materials or intermediates. [5] 3. Incorrect order of nucleophile addition. For O,N-substituted triazines, it is often advisable to add the oxygen nucleophile before the nitrogen nucleophile.[4][7] 4. Incomplete reaction. 1. Strictly maintain the recommended temperature for each step. Use an efficient cooling bath. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Follow the correct sequence of reagent addition. 4. Monitor the reaction progress using TLC or LC-MS. Ensure the reaction goes to completion before proceeding to the next step or work-up.
Presence of Multiple Spots on TLC (Impure Product) 1. Over-substitution due to temperature fluctuations. 2. Presence of unreacted starting materials or intermediates. 3. Hydrolysis byproducts. 1. Improve temperature control and ensure slow, dropwise addition of nucleophiles. 2. Ensure the correct stoichiometry of reagents and allow for sufficient reaction time. 3. Use anhydrous conditions. Purification: Purify the crude product using column chromatography on silica gel or recrystallization.
Product is an Inseparable Mixture 1. Formation of isomers with similar polarities. 2. Complex mixture of byproducts. 1. Optimize the reaction conditions to favor the formation of the desired product. 2. Employ advanced purification techniques such as preparative HPLC. 3. Consider an alternative synthetic route that may offer better selectivity.
Reaction Fails to Proceed 1. Deactivated starting material. 2. Ineffective base. 3. Low reaction temperature for a particular step. 1. Check the quality of the starting materials. Cyanuric chloride should be handled in a dry environment to prevent hydrolysis. 2. Ensure the base is appropriate for the nucleophile and reaction conditions. For example, a stronger base may be needed for less reactive nucleophiles. 3. Gradually increase the temperature as per the established protocol for each substitution step.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine

  • Materials: Cyanuric chloride, Methylmagnesium chloride (in THF), Anhydrous THF.

  • Procedure:

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Cool the solution to -10 °C in an ice-salt bath.

    • Slowly add a solution of methylmagnesium chloride (1.0 eq) in THF dropwise, maintaining the temperature below -5 °C.

    • Stir the reaction mixture at -10 °C for 2-3 hours.

    • Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Synthesis of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine

  • Materials: 2,4-dichloro-6-methyl-1,3,5-triazine, Sodium methoxide, Anhydrous Methanol.

  • Procedure:

    • Dissolve 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C.

    • Add sodium methoxide (1.0 eq) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Protocol 3: Synthesis of this compound

  • Materials: 2-chloro-4-methoxy-6-methyl-1,3,5-triazine, Methylamine (40% in water or as a solution in THF), THF or a similar inert solvent.

  • Procedure:

    • Dissolve 2-chloro-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) in THF.

    • Add methylamine solution (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 6-8 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent.

Data Presentation

Table 1: Temperature Control for Sequential Substitution of Cyanuric Chloride

Substitution Step Typical Temperature Range Notes
First Substitution0 - 5 °CCrucial to maintain low temperature to ensure mono-substitution.
Second SubstitutionRoom Temperature (20-25 °C)The reactivity of the dichloro-triazine is lower.
Third Substitution50 - 100 °CHigher temperatures are generally required to drive the reaction to completion.

Visualizations

Synthesis_Pathway CC Cyanuric Chloride DCMT 2,4-Dichloro-6-methyl- 1,3,5-triazine CC->DCMT 1. Me-MgX, THF, -10°C CMMT 2-Chloro-4-methoxy-6-methyl- 1,3,5-triazine DCMT->CMMT 2. NaOMe, MeOH, 0°C to RT FinalProduct 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine CMMT->FinalProduct 3. MeNH2, THF, 50-60°C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Verify Temperature Control at Each Step start->check_temp check_reagents Check for Anhydrous Conditions and Reagent Purity check_temp->check_reagents Temp OK optimize Optimize Reaction Time and Stoichiometry check_temp->optimize Temp Issue check_order Confirm Correct Order of Nucleophile Addition check_reagents->check_order Reagents OK check_reagents->optimize Reagent Issue check_order->optimize Order OK check_order->optimize Order Issue purify Purify via Column Chromatography or Recrystallization optimize->purify success Successful Synthesis purify->success

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions Intermediate Chlorinated Triazine Intermediate DesiredProduct Desired Product Intermediate->DesiredProduct Controlled Conditions OverSubstitution Over-substituted Impurity Intermediate->OverSubstitution High Temperature Hydrolysis Hydrolysis Byproduct (Hydroxy-triazine) Intermediate->Hydrolysis Presence of Water

Caption: Common side reactions in triazine synthesis.

References

Technical Support Center: Optimization of Mobile Phase for Triazine Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of triazine compounds using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) when analyzing triazines by HPLC?

Poor peak shape in the analysis of triazine compounds is often due to secondary interactions between the basic triazine molecules and the stationary phase. The primary cause of peak tailing is the interaction of these basic compounds with acidic residual silanol groups on the silica-based stationary phase.[1] Other contributing factors can include column overload, inappropriate mobile phase pH, and extra-column band broadening.[1] Peak fronting may be caused by high sample concentration, poor sample solubility in the mobile phase, or column collapse.[1]

Q2: How does the mobile phase pH affect the retention and peak shape of triazine compounds?

Mobile phase pH is a critical factor in the analysis of ionizable compounds like triazines.[1][2] Adjusting the pH can alter the ionization state of both the triazine analytes and the residual silanol groups on the stationary phase.[1]

  • Low pH (around 2.5-4): At a low pH, the silanol groups are protonated and less likely to interact with the protonated basic triazine molecules, which can significantly reduce peak tailing.[1] This is a common starting point for method development.[3]

  • Mid-range pH: In this range, a mixture of ionized and unionized species can exist, potentially leading to peak distortion, splitting, or tailing.[1]

  • High pH (around 9): While it can be used to increase retention, it may also lead to the dissolution of the silica-based stationary phase if the column is not designed for high pH environments.[1][4]

Q3: What type of HPLC column is best suited for analyzing triazine compounds?

The most common choice for separating triazine compounds is a reversed-phase C18 column.[1][5] However, to minimize peak tailing associated with basic triazines, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1] These columns have a lower concentration of residual silanol groups, leading to more symmetrical peaks.[1] For challenging separations, alternative stationary phases like phenyl-hexyl or cyano columns can offer different selectivity.

Q4: When should I use a gradient elution versus an isocratic elution for triazine separation?

The choice between gradient and isocratic elution depends on the complexity of the triazine mixture.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all compounds elute with good resolution in a reasonable time.

  • Gradient elution (mobile phase composition changes over time) is preferred for complex mixtures of triazines with a wide range of polarities.[6][7] A gradient can improve resolution of early-eluting peaks while shortening the retention time of late-eluting, more hydrophobic compounds.[6][7]

Troubleshooting Guides

Issue 1: Poor Peak Resolution

Symptoms: Peaks are overlapping or not baseline separated.

Potential Cause Recommended Solution Expected Outcome
Mobile Phase Strength The organic solvent percentage is too high, causing co-elution. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve separation.[8] Alternatively, implement a gradient elution.Increased separation between peaks.
Mobile Phase pH The current pH does not provide optimal selectivity. Experiment with different pH values (e.g., 3, 5, 7) to alter the ionization state of the triazines and, consequently, their retention times.Altered elution order and potentially improved resolution.
Stationary Phase The column does not provide sufficient selectivity for the analytes. Try a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano column) to alter selectivity.[9]Altered elution order and potentially improved resolution.
Column Temperature Sub-optimal temperature can affect viscosity and mass transfer. Increasing the column temperature can sometimes improve separation efficiency.[10]Sharper peaks and potentially better resolution.[10]
Issue 2: Peak Tailing

Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak.

Potential Cause Recommended Solution Expected Outcome
Mobile Phase pH pH is too high, causing interaction between ionized silanols and basic triazines. Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or acetic acid.[1]Reduced peak tailing and more symmetrical peaks.[1]
Column Chemistry Use of a column with a high concentration of active silanol groups. Switch to a high-purity, end-capped C18 column or a column with a polar-embedded phase.[1]Minimized secondary interactions and improved peak shape.[1]
Sample Overload Injecting too much sample mass onto the column. Reduce the sample concentration or the injection volume.[1]Sharper, more symmetrical peaks.[1]
Mobile Phase Additives Lack of a competing agent to mask silanol interactions. Consider adding a small amount of a competing base, like triethylamine (use with caution and check for MS compatibility).Improved peak symmetry by masking active sites.

Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase

Objective: To prepare a mobile phase with a low pH to minimize peak tailing of basic triazine compounds.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Formic acid (or acetic acid)

  • HPLC system with UV detector

  • C18 column (preferably end-capped)

  • Calibrated pH meter

Procedure:

  • Prepare the aqueous portion: Measure 900 mL of HPLC grade water into a clean glass reservoir.

  • Adjust the pH: While stirring, add formic acid dropwise to the aqueous portion until the pH is between 2.5 and 3.5.[1] Monitor the pH with a calibrated pH meter.

  • Add the organic modifier: Add 100 mL of HPLC grade acetonitrile to the pH-adjusted aqueous phase to create a 90:10 (v/v) mixture.

  • Degas the mobile phase: Degas the final mobile phase mixture using sonication or vacuum filtration for at least 15 minutes to remove dissolved gases.

  • Equilibrate the system: Purge the HPLC system with the new mobile phase and allow the column to equilibrate for at least 15-20 minutes or until a stable baseline is achieved.[1]

Protocol 2: Gradient Elution for a Complex Triazine Mixture

Objective: To develop a gradient elution method to separate a mixture of triazine compounds with varying polarities.

Materials:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC system with a gradient pump and UV detector

  • C18 column

  • Triazine mixture standard solution

Procedure:

  • Prepare the mobile phases: Prepare Mobile Phase A and Mobile Phase B as described in Protocol 1 and place them in the appropriate reservoirs on the HPLC system.

  • Set the initial gradient conditions: A common starting point is a linear gradient from 5% to 95% B over 15-20 minutes.

    • Example Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Equilibrate the column: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 minutes.

  • Inject the sample: Inject the triazine mixture standard.

  • Analyze the chromatogram: Evaluate the resolution between the peaks.

  • Optimize the gradient: Adjust the gradient slope or duration as needed to further optimize the separation. For example, a shallower gradient (slower increase in %B) can improve the resolution of closely eluting peaks.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Triazine Separation start Start: Poor Separation check_peaks Assess Peak Shape and Resolution start->check_peaks peak_tailing Peak Tailing? check_peaks->peak_tailing poor_resolution Poor Resolution? check_peaks->poor_resolution peak_tailing->poor_resolution No lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) peak_tailing->lower_ph Yes other_issue Other Issue (e.g., Fronting, Broadening) poor_resolution->other_issue No adjust_organic Decrease % Organic Solvent (Isocratic) poor_resolution->adjust_organic Yes end_node Optimized Separation other_issue->end_node check_column Use End-Capped C18 Column lower_ph->check_column reduce_conc Reduce Sample Concentration/Volume check_column->reduce_conc reduce_conc->end_node run_gradient Implement/Optimize Gradient Elution adjust_organic->run_gradient change_column Try Different Stationary Phase run_gradient->change_column change_column->end_node

Caption: A decision tree for troubleshooting common HPLC separation issues for triazines.

MobilePhaseOptimization Mobile Phase Optimization Strategy for Triazines start Define Separation Goal (e.g., resolve specific pair) select_column Select Column: End-Capped C18 start->select_column initial_mobile_phase Initial Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (pH ~2.7) select_column->initial_mobile_phase scouting_run Perform Initial Scouting Gradient (e.g., 5-95% ACN) initial_mobile_phase->scouting_run evaluate_scouting Evaluate Chromatogram: Resolution & Tailing scouting_run->evaluate_scouting optimize_gradient Optimize Gradient Slope & Time evaluate_scouting->optimize_gradient Resolution Needs Improvement adjust_ph Adjust pH (if tailing persists) evaluate_scouting->adjust_ph Significant Tailing end_node Final Validated Method evaluate_scouting->end_node Acceptable fine_tune Fine-Tune Isocratic Hold or Shallow Gradient Segment optimize_gradient->fine_tune change_organic Change Organic Solvent (e.g., Methanol) adjust_ph->change_organic change_organic->fine_tune fine_tune->end_node

Caption: A workflow for systematic mobile phase optimization in triazine HPLC analysis.

References

Troubleshooting peak tailing in chromatography of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the chromatographic analysis of this compound.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in chromatography characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can negatively impact resolution and the accuracy of quantification.[1][2] This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Q1: I am observing significant peak tailing for this compound. What are the most likely causes?

A1: Peak tailing for a basic compound like this compound is most commonly caused by secondary interactions with the stationary phase.[3] The primary contributing factors include:

  • Secondary Silanol Interactions: The basic amine groups on your analyte can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][4][5] This is a very common cause of peak tailing for amine-containing compounds.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between the analyte and the stationary phase.[6][7] Operating at a pH close to the analyte's pKa can also result in inconsistent peak shapes.[6][8][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][10][11]

  • Column Degradation or Contamination: Over time, columns can degrade or become contaminated, leading to a decline in performance and peak tailing.[2][10][12]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long tubing or improper fittings, can cause band broadening and peak tailing.[2][13]

Q2: How can I systematically troubleshoot the peak tailing issue?

A2: A logical approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting efforts.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only the analyte peak check_all_peaks->no_all_peaks No physical_issue Indicates a potential physical or mechanical issue yes_all_peaks->physical_issue chemical_issue Indicates a potential chemical interaction no_all_peaks->chemical_issue check_column Check for column void or blocked frit physical_issue->check_column check_connections Inspect tubing and fittings for dead volume check_column->check_connections solution_physical Replace column if necessary. Remake connections. check_connections->solution_physical optimize_ph Optimize Mobile Phase pH chemical_issue->optimize_ph check_column_chem Evaluate Column Chemistry optimize_ph->check_column_chem solution_ph Adjust pH to 2.5-3.5 with formic or acetic acid. optimize_ph->solution_ph add_modifier Consider Mobile Phase Modifier check_column_chem->add_modifier solution_column Use a modern, end-capped column (Type B silica). check_column_chem->solution_column check_sample_conc Check Sample Concentration add_modifier->check_sample_conc solution_modifier Add a competing base (e.g., 0.1% Triethylamine). add_modifier->solution_modifier solution_conc Dilute the sample. check_sample_conc->solution_conc

A logical workflow for troubleshooting peak tailing.

Q3: What specific experimental protocols can I follow to address these issues?

A3: Here are detailed methodologies for key troubleshooting experiments.

Protocol 1: Mobile Phase pH Optimization

  • Objective: To reduce peak tailing by minimizing silanol interactions.

  • Materials:

    • HPLC grade water

    • HPLC grade acetonitrile or methanol

    • Formic acid or acetic acid

    • HPLC system with UV detector

    • C18 column (preferably end-capped)

    • This compound standard solution

  • Procedure:

    • Prepare the aqueous portion of the mobile phase: For a 90:10 water:acetonitrile mobile phase, measure 900 mL of HPLC grade water into a clean reservoir.

    • Adjust the pH: While stirring, add formic acid dropwise to the aqueous portion until the pH is between 2.5 and 3.5. Monitor the pH with a calibrated pH meter.[3]

    • Prepare the final mobile phase: Add 100 mL of acetonitrile to the pH-adjusted aqueous phase and mix thoroughly. Degas the mobile phase before use.

    • Equilibrate the column: Flush the column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the sample: Inject your standard solution and acquire the chromatogram.

    • Evaluate the peak shape: Compare the peak symmetry of the chromatogram obtained with the pH-adjusted mobile phase to that from a neutral mobile phase.

Protocol 2: Evaluating a Modern, End-Capped Column

  • Objective: To determine if the column chemistry is the primary cause of peak tailing.

  • Procedure:

    • Select an appropriate column: Choose a modern, high-purity, end-capped C18 column (Type B silica). These columns have fewer accessible silanol groups.[14]

    • Install the new column: Carefully install the new column according to the manufacturer's instructions.

    • Equilibrate the system: Equilibrate the new column with your optimized mobile phase.

    • Inject the sample: Inject the same standard solution used in previous experiments.

    • Compare results: Compare the peak shape from the new column to that obtained with the previous column. A significant improvement in peak symmetry would indicate that secondary silanol interactions were the primary cause of the tailing.

Data Summary

When troubleshooting, it is crucial to systematically evaluate the impact of each change. The following table provides a template for recording and comparing key chromatographic parameters before and after troubleshooting steps.

ParameterBefore TroubleshootingAfter pH AdjustmentAfter Column Change
Mobile Phase pH e.g., 7.0e.g., 3.0e.g., 3.0
Column Type e.g., Standard C18e.g., Standard C18e.g., End-capped C18
Retention Time (min)
Peak Asymmetry (at 10% height) > 1.2
Theoretical Plates (N)

Note: Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.[11]

Visualization of a Key Interaction

The following diagram illustrates how secondary interactions between the basic analyte and residual silanol groups on the stationary phase can lead to peak tailing.

G cluster_0 Stationary Phase Surface silanol Si-OH (Acidic Silanol Group) elution_delayed Delayed Elution (Tailing) silanol->elution_delayed Undesired Retention c18 C18 Chains (Primary Retention) elution_normal Normal Elution c18->elution_normal Desired Retention analyte_primary Analyte (Primary Interaction) analyte_primary->c18 Hydrophobic Interaction analyte_secondary Analyte (Secondary Interaction) analyte_secondary->silanol Ionic/H-bond Interaction

Analyte interactions leading to peak tailing.

Frequently Asked Questions (FAQs)

Q4: Can the sample solvent affect peak shape?

A4: Yes, if the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[2] It is always best to dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[11]

Q5: How do I know if my column is contaminated or has degraded?

A5: Column contamination or degradation can be suspected if you observe a gradual decrease in performance, such as increased backpressure, loss of resolution, and peak tailing for all compounds in your analysis.[12][13] You can try flushing the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[11]

Q6: Could extra-column dead volume be the cause of my peak tailing?

A6: Yes, excessive dead volume in the system (e.g., from long or wide-bore tubing, or poorly fitted connections) can lead to band broadening and peak tailing, which is often more pronounced for early eluting peaks.[2][15] Ensure all tubing is as short as possible and that all fittings are properly tightened.

Q7: What is the role of a "competing base" in the mobile phase?

A7: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to reduce peak tailing for basic analytes.[4] The competing base is a stronger base than the analyte and will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from the analyte.[5]

Q8: At what pH should I operate to minimize peak tailing for this compound?

A8: For basic compounds like your analyte, it is generally recommended to work at a low pH (e.g., 2.5 - 3.5).[3] At this pH, the silanol groups on the stationary phase are protonated and less likely to interact with the protonated amine groups of the analyte.[1][6] Alternatively, working at a high pH (e.g., > 8) can also be effective if using a pH-stable column, as the silanol groups will be deprotonated and the analyte will be in its neutral form. However, low pH is more commonly employed.

References

Enhancing ionization efficiency of triazine compounds in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of triazine compounds in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing triazine compounds with mass spectrometry?

A1: The main challenges include:

  • Low Ionization Efficiency: Many triazine compounds have chemical structures that do not readily ionize under standard electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions, leading to poor sensitivity.[1]

  • Chemical Instability: Some triazines, like triazinetriethanol, are susceptible to degradation in aqueous solutions or at high temperatures, which can result in inaccurate quantification.[2]

  • Matrix Effects: When analyzing samples from complex matrices (e.g., plasma, environmental samples), co-eluting components can suppress or enhance the ionization of the target triazine analyte, affecting accuracy and reproducibility.[2]

  • Poor Chromatographic Retention: Small, polar triazine compounds may exhibit poor retention on standard reverse-phase liquid chromatography (LC) columns, leading to co-elution with interfering species.[3]

Q2: Which ionization techniques are most effective for triazine compounds?

A2: Electrospray ionization (ESI) is a widely used and effective technique for many triazine herbicides and their metabolites.[4] Atmospheric pressure chemical ionization (APCI) can also be more sensitive for certain neutral and basic triazines.[4] The choice between ESI and APCI often depends on the specific analyte's polarity and thermal stability. For large or fragile triazine derivatives, matrix-assisted laser desorption/ionization (MALDI) can be a suitable soft ionization method.[5][6]

Q3: How does chemical derivatization improve the analysis of triazine compounds?

A3: Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties. For triazines, derivatizing agents like 2,4-dichloro-6-phenyl-1,3,5-triazine react with nucleophilic functional groups (e.g., amines, thiols) on target molecules.[3] This serves two main purposes:

  • Enhances Ionization Efficiency: The derivatization tag adds a readily ionizable group to the molecule, significantly boosting its signal in the mass spectrometer.[3][7]

  • Improves Chromatographic Behavior: It can increase the retention of small, polar analytes on reverse-phase columns, separating them from matrix interferences.[3]

Q4: What are common adducts seen with triazine compounds in mass spectrometry?

A4: In positive ion mode ESI, triazine compounds commonly form protonated molecules ([M+H]⁺).[4] However, forming adducts with alkali metals or ammonium can also occur and sometimes provides a more stable and specific signal for quantification.[2] Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[8] Detecting a stable sodium adduct can be a more robust quantification method for unstable compounds like triazinetriethanol.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor Signal Intensity or No Peak Detected

Question: I am not seeing a signal for my triazine analyte, or the signal is very weak. What are the possible causes and solutions?

  • Possible Cause 1: Suboptimal Ion Source Parameters.

    • Solution: The efficiency of electrospray ionization is highly dependent on the source parameters. These must be optimized for your specific analyte and mobile phase conditions. Systematically adjust parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature to maximize the signal.[9][10]

  • Possible Cause 2: Inefficient Analyte Ionization.

    • Solution: Your triazine compound may not ionize well in its native form. Consider chemical derivatization to introduce a permanently charged or easily ionizable group.[1][3] (See Experimental Protocol 1).

  • Possible Cause 3: Ion Suppression from Matrix Effects.

    • Solution: Co-eluting components from your sample matrix can interfere with the ionization process.[11] Improve your sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove these interferences.[11] Additionally, modifying your LC method to better separate the analyte from the matrix can mitigate this effect.[11]

  • Possible Cause 4: Analyte Degradation.

    • Solution: Some triazines are unstable and may degrade in the sample vial or during analysis.[2] Ensure samples are fresh, stored properly (e.g., low autosampler temperature), and minimize the time between sample preparation and injection.[2]

Problem 2: Poor Peak Shape (Broad, Tailing, or Split Peaks)

Question: My chromatogram shows distorted peaks for my triazine analyte. What should I do?

  • Possible Cause 1: On-Column Degradation.

    • Solution: The analyte may be degrading on the analytical column due to an incompatible mobile phase or long analysis times.[2] Try using a shorter column or a faster gradient to reduce the time the analyte spends on the column.[2]

  • Possible Cause 2: Secondary Interactions with Stationary Phase.

    • Solution: Triazines can be polar compounds. If you are using a standard C18 column, you might observe poor peak shape due to unwanted interactions.[2] Consider using a column specifically designed for polar analytes or adjusting the mobile phase pH.[2][12]

  • Possible Cause 3: Injector Carryover.

    • Solution: Residual sample from a previous injection can cause peak distortion.[2] Implement a more rigorous needle and injector wash protocol for your autosampler, using a strong solvent.[2]

Problem 3: Presence of Unexpected Peaks in the Chromatogram

Question: I am seeing several unknown peaks that I suspect are related to my triazine compound. What could they be?

  • Possible Cause 1: Degradation Products.

    • Solution: As mentioned, some triazines are unstable and can break down.[2] Understanding the potential degradation pathways is key to identifying these unexpected peaks. For example, triazinetriethanol can release formaldehyde.[2]

  • Possible Cause 2: Adduct Formation.

    • Solution: The "unknown" peaks may be adducts of your analyte with ions from your mobile phase or glassware (e.g., Na⁺, K⁺).[2][8] Check the mass difference between your expected molecular ion and the unknown peaks. A difference of ~22 Da, for instance, suggests a sodium adduct ([M+Na]⁺ vs. [M+H]⁺).[8]

  • Possible Cause 3: In-Source Fragmentation.

    • Solution: The energy in the ion source (cone voltage or fragmentor voltage) might be too high, causing the molecule to fragment before it reaches the mass analyzer.[4][12] Reduce the cone/fragmentor voltage to see if these unexpected peaks disappear and the intensity of the precursor ion increases.

Data Presentation: Quantitative Tables

Table 1: ESI-MS Source Parameter Optimization for Triazine Compounds. This table provides typical starting ranges for key ESI source parameters. Optimal values are instrument- and analyte-dependent and should be determined empirically.

ParameterRecommended RangePurpose & Potential IssuesCitation(s)
Capillary/Spray Voltage 3–5 kV (Positive Mode)Controls the electrochemical process of ionization. Too high can cause discharge and signal instability; too low results in poor ionization efficiency.[9][12]
Nebulizer Gas Pressure 20–60 psiControls the formation of fine droplets. High pressure leads to smaller droplets and better desolvation but can cause ion suppression.[9]
Desolvation/Drying Gas Flow >2 L/minAids in solvent evaporation from droplets. Insufficient flow leads to poor desolvation and cluster ions.[13]
Desolvation Temperature 250–450°CHeats the drying gas to facilitate solvent evaporation. Too high can cause thermal degradation of unstable triazines.[9]
Cone/Fragmentor Voltage 10–60 VAffects ion transmission and can induce fragmentation. Higher voltages can reduce solvent clusters but may fragment the analyte.[12]

Table 2: Common Adducts and Mass Differences in Positive Ion Mode. Use this table to identify potential adducts in your mass spectra.

Adduct IonFormulaAccurate Mass Difference (from [M+H]⁺)Citation(s)
Lithium [M+Li]⁺6.0082[8]
Ammonium [M+NH₄]⁺17.0265[8]
Sodium [M+Na]⁺21.9819[8]
Potassium [M+K]⁺37.9559[8]
Methanol [M+CH₃OH+H]⁺32.0262[8]

Experimental Protocols

Protocol 1: General Workflow for Derivatization with a Triazine-Based Agent

This protocol describes a general method for derivatizing analytes containing primary or secondary amine groups using a triazine-based agent to enhance LC-MS/MS sensitivity.[3]

Methodology:

  • Sample Preparation:

    • To 50 µL of a plasma sample in a microcentrifuge tube, add 10 µL of a deuterated internal standard solution.[3]

    • Add 200 µL of acetonitrile to precipitate proteins.[3]

    • Vortex the sample thoroughly and then centrifuge at 14,000 rpm for 10 minutes.[3]

  • Derivatization:

    • Carefully transfer 100 µL of the resulting supernatant to a new clean microcentrifuge tube.[3]

    • Add 20 µL of a 1 mg/mL solution of the triazine derivatizing agent (prepared in acetonitrile).[3]

    • Add 20 µL of a 5% sodium bicarbonate buffer (pH 9.0) to facilitate the reaction.[3]

    • Incubate the mixture at 60°C for 30 minutes.[3]

  • Reaction Quenching and Analysis:

    • After incubation, stop the reaction by adding 10 µL of 1% formic acid in water.[3]

    • The sample is now ready for injection and analysis by LC-MS/MS.[3]

References

Stability issues of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. Could this be a stability issue?

A1: Inconsistent results can indeed stem from compound instability in your experimental solution. The stability of triazine derivatives is known to be influenced by several factors including pH, solvent, temperature, and light exposure.[1] We recommend performing a preliminary stability assessment under your specific assay conditions.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of triazine-based compounds is generally dependent on the solvent, pH, and temperature.[1] For triazine nucleosides, higher pH aqueous solutions and aprotic solvents have been shown to improve stability.[1] It is crucial to evaluate the compound's stability under your specific experimental conditions.

Q3: How can I determine the stability of this compound in my specific buffer or solvent system?

A3: To determine the stability, you can conduct a time-course experiment. Prepare a solution of the compound in your desired buffer or solvent. Aliquot the solution and store it under your experimental conditions. At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS. A decrease in concentration over time indicates instability.

Q4: I suspect my compound is degrading. What are the likely degradation pathways?

A4: For s-triazine herbicides with structural similarities, common degradation pathways include oxidation, dealkylation (removal of the methyl groups), and hydrolysis of the methoxy group.[2] Nucleophilic substitution of the groups on the triazine ring can also occur, especially under acidic or basic conditions.[3]

Q5: Are there any specific storage conditions you recommend for solutions of this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound potency over a short period. Degradation in the experimental solution.Perform a time-course stability study at your experimental temperature and pH. Consider preparing solutions fresh before each use.
Appearance of unknown peaks in my chromatogram. Formation of degradation products.Attempt to identify the degradation products using mass spectrometry (LC-MS). This can provide insights into the degradation pathway.
Inconsistent results between experimental replicates. Instability of the compound in the stock solution or during experimental manipulation.Ensure stock solutions are stored properly (aliquoted, frozen, protected from light). Minimize the time the compound is in solution at ambient temperature before analysis.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.Visually inspect your solutions for any precipitate. If solubility is an issue, consider using a different solvent system or a co-solvent.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Aqueous Buffer

Objective: To assess the stability of this compound in a specific aqueous buffer over a 24-hour period at a defined temperature.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC or LC-MS system

  • Calibrated incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution with the chosen aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically ≤1%) to minimize its effect on stability.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC or LC-MS to determine the initial concentration of the compound. This will serve as your T=0 reference.

  • Incubation: Place the remaining test solution in a calibrated incubator or water bath set to the desired experimental temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the test solution.

  • Sample Analysis: Analyze each aliquot by HPLC or LC-MS to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration. A significant decrease in concentration over time indicates instability under the tested conditions.

Visualizations

Stability_Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Prepare Test Solution (Dilute in desired buffer) A->B C Analyze T=0 Sample (HPLC/LC-MS) B->C D Incubate at Desired Temperature B->D G Calculate % Remaining vs. T=0 C->G E Collect Aliquots at Various Time Points D->E F Analyze Time-Point Samples (HPLC/LC-MS) E->F F->G H Assess Stability G->H

Caption: Experimental workflow for assessing compound stability.

Degradation_Pathways Parent 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine Hydrolysis Hydrolysis Product (Loss of Methoxy Group) Parent->Hydrolysis H2O / H+ or OH- Dealkylation_N N-Demethylated Product Parent->Dealkylation_N Oxidative Metabolism Oxidation Oxidized Product Parent->Oxidation Oxidizing Agent

Caption: Potential degradation pathways for the triazine compound.

References

Technical Support Center: 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider mixed solvent systems (e.g., Methanol/Water, Ethanol/Hexane).2. Use the minimum amount of hot solvent required to dissolve the crude product.3. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Product "Oils Out" During Recrystallization 1. The melting point of the compound is lower than the boiling point of the solvent.2. High concentration of impurities is depressing the melting point.1. Use a lower-boiling point solvent or a mixed solvent system.2. Add a small amount of a solvent in which the oil is soluble to the hot solution.3. Attempt to "seed" the cooled solution with a pure crystal of the product.4. Perform a preliminary purification by column chromatography to remove the bulk of impurities.
Persistent Impurities After Recrystallization 1. The impurity has similar solubility characteristics to the product.2. The impurity co-crystallizes with the product.1. Try a different recrystallization solvent or solvent system.2. Employ column chromatography for more effective separation.
Poor Separation in Column Chromatography 1. Inappropriate mobile phase polarity.2. The column was not packed properly, leading to channeling.3. The column was overloaded with the crude material.1. Optimize the mobile phase using Thin Layer Chromatography (TLC). A good starting point for triazine derivatives is a hexane/ethyl acetate mixture. Adjust the ratio to achieve a product Rf of ~0.3.[1]2. Repack the column carefully, ensuring a uniform and compact silica gel bed.[2]3. Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[1]
Product is a Solid but Appears Amorphous or Sticky 1. Residual solvent is trapped in the solid.2. The presence of hygroscopic impurities.1. Dry the product under high vacuum for an extended period, possibly with gentle heating.2. Re-purify the compound, ensuring anhydrous conditions if water is a suspected impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the synthesis of related triazine derivatives, common impurities may include unreacted starting materials such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, as well as byproducts from incomplete or side reactions.[1][3] For instance, if the starting material is a dichlorotriazine, incompletely substituted intermediates could be present.

Q2: What is the recommended method for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of triazine derivatives.[1][4] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure and identifying impurities.

Q3: What is the solubility of this compound?

A3: The compound is reported to be slightly soluble in DMSO (with heating) and Methanol (with heating).[5] This information is crucial for selecting an appropriate solvent for recrystallization or for preparing samples for chromatography.

Q4: Can I use a different stationary phase for column chromatography?

A4: While silica gel is the most common stationary phase for the purification of moderately polar organic compounds, other options like alumina (basic or neutral) could be explored, especially if the compound is sensitive to the acidic nature of silica. The choice of stationary phase should be guided by the polarity and chemical properties of the compound and its impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, heptane). A suitable solvent will dissolve the compound when hot but not when cold. A mixed solvent system may be necessary.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3.[1]

  • Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.[2]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Parameter Expected Value/Range Method of Analysis
Molecular Weight 154.17 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point Dependent on purityMelting Point Apparatus
¹H NMR Peaks corresponding to methoxy and methyl protonsNMR Spectroscopy
¹³C NMR Peaks corresponding to triazine ring and substituent carbonsNMR Spectroscopy
Purity >95% (typical for research grade)HPLC, NMR

Note: The exact NMR chemical shifts and melting point will depend on the solvent used and the purity of the sample.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product recrys_dissolve Dissolve in Minimal Hot Solvent recrys_start->recrys_dissolve recrys_filter Hot Filtration (Optional) recrys_dissolve->recrys_filter recrys_cool Slow Cooling & Crystallization recrys_filter->recrys_cool recrys_isolate Isolate Crystals (Vacuum Filtration) recrys_cool->recrys_isolate recrys_dry Dry Under Vacuum recrys_isolate->recrys_dry recrys_end Pure Product recrys_dry->recrys_end

Caption: Recrystallization workflow for purification.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product col_tlc TLC Analysis for Mobile Phase Selection col_start->col_tlc col_pack Pack Column with Silica Gel col_tlc->col_pack col_load Load Sample col_pack->col_load col_elute Elute with Mobile Phase col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_analyze Analyze Fractions by TLC col_collect->col_analyze col_combine Combine Pure Fractions col_analyze->col_combine col_evap Evaporate Solvent col_combine->col_evap col_dry Dry Under Vacuum col_evap->col_dry col_end Pure Product col_dry->col_end

Caption: Column chromatography workflow for purification.

References

Technical Support Center: Synthesis of Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted triazines. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Low Reaction Yield in 1,3,5-Triazine Synthesis from Cyanuric Chloride

Low yields are a frequent issue in the synthesis of 1,3,5-triazines via nucleophilic substitution of cyanuric chloride. The following guide provides a systematic approach to troubleshooting this problem.

Question: My reaction to synthesize a substituted 1,3,5-triazine from cyanuric chloride is giving a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Follow this troubleshooting workflow to identify and resolve the issue.

LowYield_Troubleshooting_135Triazine start Start: Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry OK? check_reagents->reagents_ok check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify_reagents Action: Purify/dry reagents. Verify stoichiometry. reagents_ok->purify_reagents No conditions_ok Conditions Optimized? check_conditions->conditions_ok check_hydrolysis 3. Assess for Hydrolysis conditions_ok->check_hydrolysis Yes optimize_temp Action: Adjust temperature. See Table 1 for guidance. conditions_ok->optimize_temp No hydrolysis_issue Hydrolysis Occurring? check_hydrolysis->hydrolysis_issue check_side_reactions 4. Investigate Other Side Reactions hydrolysis_issue->check_side_reactions No use_anhydrous Action: Use anhydrous solvents. Work under inert atmosphere. hydrolysis_issue->use_anhydrous Yes side_reactions_issue Side Reactions Evident? check_side_reactions->side_reactions_issue modify_protocol Action: Modify nucleophile addition order. Consider protecting groups. side_reactions_issue->modify_protocol Yes end Yield Improved side_reactions_issue->end No, consult literature for specific substrate. purify_reagents->check_reagents optimize_temp->check_conditions use_anhydrous->check_hydrolysis modify_protocol->check_side_reactions

Caption: Troubleshooting workflow for low yields in 1,3,5-triazine synthesis.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Cyanuric Chloride: This reagent is highly susceptible to hydrolysis. Use freshly opened or properly stored cyanuric chloride. Hydrolysis can form cyanuric acid, which is unreactive under these conditions.[1][2]

    • Nucleophiles and Solvents: Ensure all nucleophiles (amines, alcohols, thiols) and solvents are anhydrous, as water can lead to hydrolysis of the triazine ring.[3]

    • Base: The choice and stoichiometry of the base are critical for neutralizing the HCl generated during the reaction. Common bases include N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), or inorganic bases like K₂CO₃ or NaHCO₃.[4][5]

  • Evaluate Reaction Conditions:

    • Temperature Control: The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The first substitution is often exothermic and can be performed at 0°C. The second substitution typically requires room temperature, and the third often needs heating (e.g., >65°C or even reflux).[2][6][7] Inadequate temperature control can lead to incomplete reactions or the formation of di-substituted byproducts instead of the desired tri-substituted product.

    • Solvent Choice: The solvent can influence reaction rates and solubility of reagents and products. Common solvents include acetone, tetrahydrofuran (THF), and acetonitrile (ACN).[4][5]

  • Assess for Hydrolysis:

    • The triazine ring is electron-deficient and prone to hydrolysis, especially under basic or acidic conditions and in the presence of water.[3][8] The hydrolysis rate increases with pH, particularly at pH ≥ 7.[8]

    • Mitigation: Employ anhydrous solvents, handle reagents under an inert atmosphere (e.g., nitrogen or argon), and ensure the reaction work-up is performed under neutral or mildly acidic conditions if the product is sensitive.[3]

  • Investigate Other Side Reactions:

    • Oversubstitution: If the temperature is not carefully controlled, especially during the first substitution, di- or even tri-substitution can occur, reducing the yield of the desired mono-substituted intermediate. Maintaining the temperature at 0°C is crucial for the first substitution.[5]

    • Order of Nucleophile Addition: When synthesizing unsymmetrically substituted triazines, the order of nucleophile addition is critical. It is very difficult to substitute another nucleophile (except for another amine) once an amine has been incorporated onto the s-triazine ring.[5] For O,N-type substituted triazines, the O-type nucleophile should always be incorporated first.[5]

Parameter Conventional Heating Microwave Irradiation Ultrasound
Reaction Time 4-24 hours2.5-20 minutes5-35 minutes
Typical Yield 44-78%60-96%>75%
Catalyst/Solvent THF/DIPEA, DMF/TBABDMF/TBAB, Ethanol/HClEthanol/Acetic Acid

Table 1: Comparison of Reaction Conditions for Substituted Triazine Synthesis. Data compiled from multiple sources.[9][10]

Issue 2: Formation of Regioisomers in 1,2,4-Triazine Synthesis

The synthesis of 1,2,4-triazines, often involving the condensation of 1,2-dicarbonyl compounds, can lead to the formation of regioisomers if the dicarbonyl compound is unsymmetrical.

Question: My synthesis of a 1,2,4-triazine from an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I address this?

Answer: The formation of regioisomers is a common pitfall when using unsymmetrical starting materials. Here are strategies to manage this issue, from synthesis to purification.

Regioisomer_Mitigation start Start: Regioisomer Mixture Formed synthetic_strategy 1. Modify Synthetic Strategy start->synthetic_strategy purification_strategy 2. Optimize Purification start->purification_strategy multi_step Consider multi-step synthesis with intermediate purification. synthetic_strategy->multi_step domino_annulation Explore domino annulation or metal-catalyzed reactions for higher regioselectivity. synthetic_strategy->domino_annulation column_chrom Optimize column chromatography: - Test various solvent systems (TLC) - Use a gradient elution purification_strategy->column_chrom prep_hplc Employ semi-preparative HPLC for challenging separations. purification_strategy->prep_hplc sfc Consider Supercritical Fluid Chromatography (SFC) for closely related isomers. purification_strategy->sfc end Pure Regioisomer Isolated multi_step->end domino_annulation->end column_chrom->end prep_hplc->end sfc->end

Caption: Strategies for managing regioisomer formation in 1,2,4-triazine synthesis.

Synthetic Approaches to Improve Regioselectivity:

  • Multi-step Synthesis: Instead of a one-pot reaction, consider a multi-step approach where intermediates are isolated and purified. This provides greater control over the final product structure.[3]

  • Alternative Routes: Domino annulation reactions and certain metal-catalyzed reactions can offer higher regioselectivity.[3] For instance, a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts allows for the late-stage incorporation of substituents at either the C3 or C6 position, providing flexibility and control.[11]

Purification Techniques for Separating Regioisomers:

  • Column Chromatography: Careful optimization of the eluent system using thin-layer chromatography (TLC) is crucial. A gradient elution may be necessary to resolve closely eluting isomers.[12]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, semi-preparative HPLC is a highly effective technique to obtain high-purity isomers (>98%).[3][12]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for separating closely related triazine derivatives, including regioisomers.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key differences in reaction conditions when comparing conventional heating, microwave, and ultrasound-assisted synthesis of triazines?

A1: Microwave and ultrasound-assisted methods generally offer significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating.[10][13]

Method Key Advantages Common Pitfalls
Conventional Heating Well-established, simple equipment.Long reaction times, potential for thermal degradation, lower yields.[13]
Microwave Irradiation Rapid heating, significantly shorter reaction times, often higher yields, can be performed solvent-free.[13][14][15]Requires specialized equipment, potential for localized overheating if not controlled properly.
Ultrasound Shorter reaction times than conventional methods, high yields, can be performed at room temperature.[10]Requires an ultrasonic bath or probe, efficiency can depend on the scale and vessel shape.

Q2: How does the nucleophilicity and steric hindrance of a substituent affect the synthesis of 1,3,5-triazines from cyanuric chloride?

A2: The nucleophilicity and steric bulk of the incoming nucleophile play a crucial role in the stepwise substitution of chlorine atoms on cyanuric chloride.

  • Nucleophilicity: More nucleophilic reagents react faster. The general order of reactivity for nucleophiles is aliphatic amines > phenols > aliphatic alcohols.[16] This inherent reactivity difference is exploited to control the sequence of substitution in the synthesis of unsymmetrically substituted triazines.

  • Steric Hindrance: Bulky substituents can slow down or even prevent the reaction, particularly for the second and third substitutions.[17][18] For example, introducing a sterically hindered amine may require higher temperatures and longer reaction times compared to a less hindered one.[17]

Q3: I am having trouble with the Pinner synthesis of a 2-hydroxy-4,6-diaryl-s-triazine. What are some common issues?

A3: The Pinner triazine synthesis involves the reaction of aryl amidines with phosgene.[19][20] Common pitfalls include:

  • Moisture Sensitivity: Phosgene and its solutions are extremely sensitive to moisture and will rapidly hydrolyze. All glassware must be rigorously dried, and the reaction should be conducted under anhydrous conditions.

  • Amidine Stability: The aryl amidine starting material can be unstable. It is often generated in situ or used immediately after preparation.

  • Stoichiometry: Precise control of the stoichiometry between the amidine and phosgene is important for achieving good yields and minimizing side products.

Q4: My purified triazine derivative appears to be unstable and decomposes over time. What are the best storage practices?

A4: The stability of triazine derivatives can vary significantly depending on their substitution pattern. To prevent degradation:

  • Avoid Harsh Conditions: During work-up and purification, avoid strong acids or bases if your compound is sensitive.[3]

  • Temperature Control: Some triazines are thermally labile. Avoid excessive heating during solvent evaporation.[3]

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a freezer) to minimize degradation.[3]

Experimental Protocols

Protocol 1: General Procedure for Stepwise Nucleophilic Substitution on Cyanuric Chloride

This protocol describes a general method for the synthesis of a di-substituted s-triazine.

Step 1: Synthesis of a Mono-substituted Dichloro-s-triazine

  • Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the first nucleophile (e.g., 4-aminobenzonitrile, 10 mmol) in 50 mL of acetone and cool to 0°C.

  • To the cyanuric chloride solution, add a base (e.g., K₂CO₃, 10 mmol) while stirring vigorously.

  • Add the cold solution of the nucleophile dropwise to the cyanuric chloride solution over 1 hour. Note: Maintaining the temperature at 0°C is crucial to prevent double substitution.[5]

  • Stir the reaction for 4 hours at 0°C, monitoring its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of a Di-substituted Mono-chloro-s-triazine

  • Dissolve the mono-substituted dichloro-s-triazine (10 mmol) from Step 1 in 50 mL of THF.

  • In a separate flask, dissolve the second nucleophile (e.g., piperidine, 10 mmol) in 50 mL of THF.

  • Add a base (e.g., K₂CO₃, 10 mmol) to the solution of the triazine derivative and stir at room temperature.

  • Add the solution of the second nucleophile dropwise.

  • Stir the reaction for 24 hours at room temperature, monitoring by TLC.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

(This protocol is adapted from a published procedure.[5])

Protocol 2: One-Pot Synthesis of 1,2,4-Triazines via Conventional Heating

This protocol describes the synthesis of 1,2,4-triazines from 1,2-dicarbonyl compounds and amides.

  • To a stirred solution of sodium tert-butoxide (10 mmol) in benzene, add the amide (e.g., benzamide, 10 mmol), followed by the 1,2-dicarbonyl compound (e.g., benzil, 10 mmol).

  • Continue stirring until a jelly-like mass forms.

  • Add 10 mL of ethanol to dissolve the mixture.

  • Add hydrazine hydrate (2 mL) to the solution.

  • Heat the reaction mixture at reflux for 2.5 to 6 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Pour the residue into water and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with sodium bicarbonate solution and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography or recrystallization.

(This protocol is adapted from a published procedure.[21])

References

Technical Support Center: Method Development for Novel Triazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges encountered during the method development for novel triazine analogues.

Section 1: Analytical Method Development - Chromatography

This section focuses on common issues encountered during the development of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for triazine compounds.

Frequently Asked Questions (FAQs): HPLC

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for triazine compounds in HPLC? Poor peak shape is a frequent issue when analyzing basic triazine compounds.[1] The primary cause of peak tailing is the interaction between the basic triazine molecules and acidic residual silanol groups on the silica-based stationary phase.[1] Other factors can include column overload, an inappropriate mobile phase pH, or extra-column band broadening.[1] Peak fronting may be caused by high sample concentration, poor sample solubility in the mobile phase, or column collapse.[1]

Q2: How can I improve the resolution between my novel triazine analogue and its related impurities? Improving resolution often involves manipulating the mobile phase or changing the stationary phase. If co-elution occurs because the organic solvent percentage is too high, decreasing the percentage of acetonitrile or methanol can increase retention and improve separation.[1] Alternatively, implementing a gradient elution can effectively separate compounds with varying polarities.[1] If these adjustments are insufficient, trying a different stationary phase chemistry, such as a phenyl-hexyl or cyano column, can alter selectivity and potentially improve resolution.[1]

Q3: What type of HPLC column is best suited for triazine analysis? For many triazine compounds, a high-purity, end-capped C18 column is a good starting point.[1] These columns minimize secondary interactions with residual silanols, leading to better peak shapes.[1] Columns that use Core Enhanced Technology (with a solid core and porous outer layer) can also facilitate fast and high-efficiency separations of triazines at lower backpressures.[2]

Troubleshooting Guide: Common HPLC Issues

The table below summarizes common HPLC problems encountered with triazine analogues and provides recommended solutions.

Problem Potential Cause Recommended Solution Expected Outcome
Peak Tailing Interaction of basic triazines with acidic silanol groups on the column.[1]Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid.[1]Reduced peak tailing and more symmetrical peaks.
Use of a column with a high concentration of active silanols.Switch to a high-purity, end-capped C18 column or a column with a polar-embedded phase.[1]Minimized secondary interactions and improved peak shape.
Peak Fronting Sample overload (injecting too much sample mass).[1]Reduce the sample concentration or the injection volume.[1]Sharper, more symmetrical peaks.
Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.Improved peak shape.
Poor Resolution Mobile phase is too strong (high organic solvent percentage).Decrease the percentage of the organic solvent or implement a gradient elution.[1]Increased separation between peaks.
Stationary phase lacks sufficient selectivity.Test a different stationary phase chemistry (e.g., phenyl-hexyl or cyano).[1]Altered elution order and potentially improved resolution.
Low Sensitivity Inadequate sample concentration for detection.Use a preconcentration step like Solid-Phase Extraction (SPE) to enrich the analyte.[3]Enhanced signal-to-noise ratio and lower detection limits.
Experimental Protocol: HPLC Method for Peak Shape Improvement

Objective: To reduce peak tailing of a basic triazine compound by optimizing the mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid

  • HPLC system with UV detector

  • C18 column (end-capped preferred)

  • Triazine analogue sample solution

Procedure:

  • Prepare the Aqueous Mobile Phase: Measure 900 mL of HPLC-grade water into a clean 1 L reservoir.

  • Adjust pH: While stirring, add formic acid dropwise to the water until the pH is between 2.5 and 3.5. Monitor the pH using a calibrated pH meter.[1]

  • Add Organic Modifier: Add 100 mL of HPLC-grade acetonitrile to the pH-adjusted aqueous phase to create a 90:10 (v/v) mobile phase.

  • Degas Mobile Phase: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases.[1]

  • Equilibrate the System: Purge the HPLC system with the new mobile phase. Allow the column to equilibrate for at least 15-20 minutes or until a stable baseline is achieved.[1]

  • Inject Sample & Analyze: Inject the triazine sample solution and acquire the chromatogram.

  • Evaluate Peak Shape: Compare the peak symmetry of the chromatogram obtained with the pH-adjusted mobile phase to one from a neutral mobile phase.[1]

Frequently Asked Questions (FAQs): LC-MS/MS

Q1: My triazine analogue shows poor ionization in ESI-MS. What can I do? Poor ionization can be due to the inherent properties of the molecule or suboptimal source conditions. Since many triazines are basic, they typically ionize well in positive ion mode (ESI+). Ensure the mobile phase contains an additive that facilitates protonation, such as 0.1% formic acid. If ESI is not effective, consider an alternative ionization source like Atmospheric Pressure Chemical Ionization (APCI), which has been successfully used for analyzing triazine herbicides.[4]

Q2: What is a typical starting point for developing an LC-MS/MS method for a novel triazine? A good starting point is to use a C18 column with a gradient elution.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

  • Ionization Mode: ESI+

  • MS Mode: Full scan to determine the parent ion [M+H]+, followed by product ion scan to identify suitable transitions for Selected Reaction Monitoring (SRM).

Many LC-MS/MS methods for triazines do not require extensive sample preparation like solid-phase extraction (SPE), allowing for direct injection of diluted samples.[5]

Section 2: Synthesis, Purification, and Stability

This section addresses common hurdles in the synthesis, purification, solubility, and stability assessment of novel triazine analogues.

Frequently Asked Questions (FAQs): Synthesis & Purification

Q1: My yield for a trisubstituted 1,3,5-triazine synthesis is consistently low. What are the common causes? Low yields in the synthesis of 1,3,5-triazine derivatives, often starting from cyanuric chloride, can be due to several factors.[6][7] The purity of starting materials is critical, as impurities can lead to side reactions.[7] The stepwise nucleophilic substitution of chlorine atoms on the cyanuric chloride ring is temperature-dependent; the first substitution is typically done at 0-5°C, the second at room temperature, and the third requires heating.[8] Improper temperature control can lead to multiple substitutions or incomplete reactions. Finally, the reactivity of the nucleophile is key; less nucleophilic amines may require longer reaction times or higher temperatures.[6]

Q2: I'm observing significant side reactions during the functionalization of a 1,2,4-triazine ring. What could be happening? The 1,2,4-triazine ring can be susceptible to side reactions like hydrolysis or nucleophilic ring-opening, especially under harsh acidic or basic conditions.[7] To mitigate hydrolysis, maintain a near-neutral pH during the reaction and work-up, and use anhydrous solvents.[7] Nucleophilic attack leading to ring-opening can sometimes be disfavored by lowering the reaction temperature.[7]

Q3: What are the main challenges in purifying novel triazine analogues? Purification can be challenging due to the potential for closely related impurities and byproducts from the synthesis. Standard column chromatography on silica gel is a common approach.[7] However, the basic nature of many triazine analogues can lead to strong interactions with silica, causing peak tailing and poor separation. In such cases, using a different stationary phase or adding a small amount of a basic modifier (like triethylamine) to the eluent can be beneficial. Some triazines are also thermally labile, so care must be taken to avoid excessive heating during solvent evaporation.[7]

Frequently Asked Questions (FAQs): Stability & Solubility

Q1: What are the primary degradation pathways for triazine-based compounds? Forced degradation studies show that common pathways include hydrolysis (both acid and base-catalyzed), oxidation, and thermal decomposition.[9] The triazine ring itself can be susceptible to hydrolytic cleavage.[9][10] The exact degradation profile depends heavily on the compound's specific structure, substituents, and the nature of the stress applied.[9]

Q2: My novel triazine analogue has very low aqueous solubility. What strategies can I use to improve it? Poor aqueous solubility is a major challenge in drug development.[11][12] For triazine compounds, solubility is influenced by their structure. 1,3,5-triazine itself has limited water solubility and prefers organic solvents.[13] Strategies to improve solubility include:

  • Chemical Modification: Introducing hydrophilic or ionizable groups to the triazine core. For example, replacing hydrophobic linkers with hydrophilic ones in triazine dendrimers has been shown to improve water solubility.[14]

  • Formulation Approaches: Techniques like creating nanoparticles, forming salts, or using solubilizing excipients can enhance the dissolution of poorly soluble drugs.[11][12]

Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

Objective: To assess the stability of a novel triazine analogue under acidic conditions and identify potential degradation products.

Materials:

  • Triazine analogue

  • Suitable organic solvent (e.g., Methanol, Acetonitrile)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Stability-indicating HPLC method

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the triazine compound in a suitable organic solvent.[9]

  • Acid Treatment: Transfer a known volume of the stock solution to a vial and add 0.1 N HCl. The final concentration should be suitable for HPLC analysis.

  • Prepare Control: Prepare a control sample by adding water instead of HCl.

  • Incubate: Store the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9]

  • Neutralize: After incubation, cool the samples to room temperature and neutralize the acid-treated sample with an equivalent amount of 0.1 N NaOH.[9]

  • Analyze: Dilute the samples to an appropriate concentration with the mobile phase and analyze them using a validated, stability-indicating HPLC method.

  • Evaluate: Compare the chromatogram of the acid-stressed sample to the control to identify degradation peaks and quantify the loss of the parent compound. Aim for 5-20% degradation for optimal results.[9]

Section 3: Visualized Workflows and Concepts

Diagram 1: HPLC Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting poor peak shape (tailing) for basic triazine compounds in reversed-phase HPLC.

G start Poor Peak Shape Observed (Tailing) q1 Is Mobile Phase pH optimized (pH 2.5-3.5)? start->q1 s1 ACTION: Lower mobile phase pH using 0.1% Formic or Acetic Acid. q1->s1 No q2 Is an appropriate column being used? q1->q2 Yes s1->q2 s2 ACTION: Switch to a high-purity, end-capped C18 or polar-embedded column. q2->s2 No q3 Is sample overload a possibility? q2->q3 Yes s2->q3 s3 ACTION: Reduce sample concentration or injection volume. q3->s3 Yes end_node Peak Shape Improved q3->end_node No, review other factors (e.g., extra- column volume) s3->end_node

Caption: A troubleshooting workflow for addressing peak tailing of triazine compounds.

Diagram 2: Factors Influencing Triazine Analogue Solubility

This diagram shows the key relationships between molecular structure, environmental factors, and the resulting aqueous solubility of novel triazine analogues.

G cluster_0 Factors Influencing Aqueous Solubility Solubility Aqueous Solubility Structure Molecular Structure (Triazine Core) Substituents Substituents / Linkers Structure->Substituents Substituents->Solubility Hydrophilic groups (+) Hydrophobic groups (-) Environment Environmental Factors pH Solution pH Environment->pH Solvent Solvent System (e.g., co-solvents) Environment->Solvent pH->Solubility Affects ionization of acidic/basic groups Solvent->Solubility 'Like dissolves like'

Caption: Key factors influencing the aqueous solubility of novel triazine analogues.

Diagram 3: Representative Signaling Pathway Inhibition

Many novel triazine analogues are developed as kinase inhibitors for anticancer applications. This diagram illustrates a simplified, representative signaling pathway being blocked by a triazine-based inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Intracellular Kinase (e.g., MEK, AKT) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Promotes Inhibitor Novel Triazine Analogue (Kinase Inhibitor) Inhibitor->Kinase Inhibits ATP Binding

Caption: Simplified kinase signaling pathway inhibited by a triazine analogue.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of analytical methods for the quantification of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, a key intermediate in the synthesis of some herbicides.[1] Due to the limited availability of specific peer-reviewed validation data for this particular analyte, this document outlines the established principles of method validation and compares the expected performance of common analytical techniques based on data from structurally related triazine herbicides. The primary analytical methods for triazine compound analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

The validation of an analytical method aims to demonstrate its suitability for the intended purpose.[4] Key validation parameters, as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH), include selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]

Comparative Analysis of Analytical Techniques

The choice between GC-MS and LC-MS/MS often depends on the analyte's properties, the sample matrix, and the required sensitivity.[2] LC-MS/MS is generally preferred for its high sensitivity and specificity for a wide range of triazines and their metabolites with minimal sample preparation.[2] GC-MS is suitable for thermally stable and volatile triazine herbicides.[2] The use of isotopically labeled internal standards, such as deuterated analogs, is a well-established practice to enhance accuracy and precision by correcting for variability during sample preparation and analysis.[2]

Data Presentation: Expected Performance Parameters

The following tables summarize the typical performance characteristics that a validated analytical method for this compound should meet, based on established methods for other triazine herbicides.

Table 1: Comparison of Expected Performance for Analytical Techniques

ParameterGC-MS with Deuterated Internal Standard (Expected)LC-MS/MS with Deuterated Internal Standard (Expected)
Analytes Phenyl-triazine and other triazine herbicidesAtrazine, Simazine, Propazine, Cyanazine and their degradates
Linearity (R²) >0.99>0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.02 - 0.1 µg/L
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/L0.06 - 0.3 µg/L
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Note: Data is based on typical validation parameters for similar analytical methods for triazine herbicides.[2]

Table 2: Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criteria
Selectivity (Specificity) No interference at the retention time of the analyte. Peak purity should be demonstrated.
Linearity (Correlation Coefficient, R²) ≥ 0.99[2]
Range For assay: 80% to 120% of the nominal concentration.[4]
Accuracy (% Recovery) Mean recovery should be within 80-120% over at least 3 concentration levels.[4]
Precision (Repeatability, %RSD) ≤ 2% for the drug substance.
Precision (Intermediate Precision, %RSD) ≤ 3%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on established methods for triazine herbicide analysis and should be adapted and optimized for this compound.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for extracting triazine herbicides from aqueous samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[2]

  • Sample Loading: To a 500 mL water sample, add a known concentration of a suitable deuterated internal standard.[2] Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for chromatographic analysis.

Protocol 2: GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, suitable for pesticide analysis (e.g., DB-5ms).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then to 280°C at 10°C/min, and hold for 5 min.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.[2]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the analyte and internal standard.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_params Method Validation Parameters pre_validation->validation_params selectivity Selectivity/ Specificity validation_params->selectivity linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness documentation Documentation and Reporting selectivity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated Method documentation->end

Caption: A logical workflow for the validation of an analytical method.

Experimental Workflow for Quantitative Analysis

This diagram outlines the general experimental steps for the quantitative analysis of this compound.

Experimental Workflow sample_collection Sample Collection add_is Addition of Internal Standard sample_collection->add_is extraction Sample Extraction (e.g., SPE) add_is->extraction analysis Chromatographic Analysis (GC-MS or LC-MS/MS) extraction->analysis data_processing Data Processing and Quantification analysis->data_processing result_reporting Result Reporting data_processing->result_reporting

Caption: Experimental workflow for quantitative analysis.

References

A Comparative Guide to Triazine Intermediates: 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate chemical intermediates is a critical factor that dictates the efficiency of synthesis, yield, and ultimately the biological activity of the final compounds. Among the plethora of heterocyclic scaffolds, triazines are a prominent class of compounds utilized as versatile intermediates.[1][2] This guide provides an objective comparison of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine with other key triazine intermediates, namely 2,4,6-trichloro-1,3,5-triazine (TCT) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). This comparison is supported by experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Overview of Key Triazine Intermediates

Triazine-based compounds are widely employed in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][3] The reactivity of the triazine core can be modulated by the nature of the substituents, making them ideal scaffolds for combinatorial chemistry and the synthesis of targeted therapeutics.

This compound is a key intermediate, particularly in the synthesis of herbicides.[4] Its specific substitution pattern offers a unique reactivity profile compared to more common triazine intermediates.

2,4,6-trichloro-1,3,5-triazine (TCT) , also known as cyanuric chloride, is a widely used and cost-effective starting material for the synthesis of a vast array of triazine derivatives.[5][6] The three chlorine atoms can be sequentially substituted by various nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for controlled, stepwise synthesis.[7]

2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a valuable coupling reagent, especially in amide and peptide synthesis.[8][9][10] The two methoxy groups moderate the reactivity of the remaining chlorine atom, making it a more selective and often higher-yielding reagent compared to TCT in certain applications.

Comparative Performance: A Data-Driven Analysis

The performance of these triazine intermediates is best evaluated by examining their reactivity in key chemical transformations, such as nucleophilic aromatic substitution (SNAr) and their efficiency as coupling reagents.

Nucleophilic Aromatic Substitution (SNAr)

The core reactivity of these triazine intermediates revolves around the SNAr mechanism, where the chlorine atom(s) are displaced by nucleophiles. The electron-deficient nature of the triazine ring facilitates this reaction.[8]

Table 1: Comparison of Reactivity and Yields in Nucleophilic Aromatic Substitution

FeatureThis compound2,4,6-trichloro-1,3,5-triazine (TCT)2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Leaving Groups -Three highly reactive chlorine atomsOne reactive chlorine atom
Reactivity ModerateVery High (stepwise substitution)High
Control of Substitution N/A (single substitution site)Temperature control is crucial for selective mono-, di-, or tri-substitution.[7]Selective mono-substitution
Typical Nucleophiles Amines, Alcohols, ThiolsAmines, Alcohols, ThiolsAmines, Alcohols, Thiols
Reported Yields Yields are generally good for the single substitution.Yields vary depending on the nucleophile and reaction conditions. Can be high for each step if controlled properly.[11]Generally high yields for amide and ester formation.[8]
Application in Peptide Synthesis

CDMT, and its derivative 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have been extensively studied as coupling reagents in peptide synthesis.[12][13][14] They offer an effective and often more economical alternative to other common coupling reagents like PyBOP.[13]

Table 2: Performance as Coupling Reagents in Peptide Synthesis

FeatureThis compound Derivative2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) / DMTMM
Mechanism Activation of carboxylic acidForms a highly reactive "superactive" triazine ester.[15]
Racemization Data not widely availableLow levels of racemization reported, especially in less polar solvents.[16][17]
Yields Data not widely available for direct comparisonHigh yields (80-100%) reported for the synthesis of dipeptides and fragment condensation.[15]
Scope Primarily used in agrochemical synthesis.[4]Widely used for both solution-phase and solid-phase peptide synthesis.[13][14]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis and application of these triazine intermediates.

Synthesis of this compound

A general multi-step synthesis starting from cyanuric chloride has been described:

  • Step 1: Reaction of cyanuric chloride with a suitable nucleophile in the presence of an acid binding agent.[4]

  • Step 2: Introduction of the methoxy group using sodium methoxide.[4]

  • Step 3: Final substitution with a 40% methylamine solution to yield the target compound.[4]

Stepwise Substitution of 2,4,6-trichloro-1,3,5-triazine (TCT)

The selective substitution of chlorine atoms on TCT is typically achieved by controlling the reaction temperature:

  • Mono-substitution: Generally carried out at or below 0°C.[7]

  • Di-substitution: Typically performed at room temperature.[7]

  • Tri-substitution: Requires elevated temperatures, often above 60°C.[7]

Experimental Example: Mono-substitution of TCT To a solution of TCT (1.0 eq) in a suitable solvent (e.g., DCM), a nucleophile (1.0 eq) and a base such as N,N-diisopropylethylamine (DIEA) (1.0 eq) are added at 0°C. The reaction is stirred for a short period (e.g., 30 minutes) and monitored by TLC.[6]

Amide Bond Formation using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Procedure:

  • To a mixture of the carboxylic acid (1.1 eq), amine (1.0 eq), and CDMT (1.2 eq) in a suitable solvent (e.g., ethyl acetate), add N-methylmorpholine (NMM) (3.6 eq).[8]

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • The work-up typically involves washing with water to remove the water-soluble byproducts.[8]

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the synthetic pathways and experimental workflows.

G cluster_0 Synthesis of this compound TCT Cyanuric Chloride (TCT) Intermediate1 Mono-substituted Intermediate TCT->Intermediate1 1. Nucleophile 2. Base Intermediate2 Di-substituted Intermediate Intermediate1->Intermediate2 Sodium Methoxide Final_Product 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine Intermediate2->Final_Product Methylamine

Caption: Synthetic pathway for this compound.

G cluster_1 Peptide Coupling using CDMT Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Triazine Active Ester Carboxylic_Acid->Active_Ester Amine Amine (R'-NH2) Peptide Peptide (R-CO-NH-R') Amine->Peptide CDMT_NMM CDMT + NMM CDMT_NMM->Active_Ester Active_Ester->Peptide

Caption: General workflow for peptide bond formation using CDMT.

Structure-Activity Relationships (SAR)

The substituents on the triazine ring play a crucial role in determining the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies are essential for the rational design of more potent and selective drug candidates.[1][3]

G cluster_2 Structure-Activity Relationship Logic Triazine_Core Triazine Scaffold Substituent_R1 Substituent R1 (e.g., -Cl, -OMe, -NMe) Triazine_Core->Substituent_R1 Substituent_R2 Substituent R2 (e.g., -Cl, -OMe, Amine) Triazine_Core->Substituent_R2 Substituent_R3 Substituent R3 (e.g., -Cl, -NMe2, Amino Acid) Triazine_Core->Substituent_R3 Biological_Activity Biological Activity (e.g., Anticancer, Antimicrobial) Substituent_R1->Biological_Activity Substituent_R2->Biological_Activity Substituent_R3->Biological_Activity

Caption: Influence of substituents on the biological activity of triazine derivatives.

Conclusion

The choice between this compound, TCT, and CDMT as a synthetic intermediate depends heavily on the specific target molecule and the desired synthetic strategy.

  • This compound offers a specific substitution pattern that is valuable in certain applications, particularly in agrochemical synthesis. Its reactivity is more defined due to the presence of only one potential site for further reaction under typical conditions.

  • TCT is a highly versatile and economical starting material that allows for the synthesis of a wide diversity of tri-substituted compounds. However, achieving selective substitution requires careful control of reaction conditions.

  • CDMT serves as an excellent and highly efficient coupling reagent, especially in peptide synthesis, offering high yields and low racemization.

While direct comparative studies under identical conditions are not always available, the data presented in this guide provides a solid foundation for researchers to select the most appropriate triazine intermediate for their specific research and development needs. Further head-to-head experimental comparisons would be invaluable to the scientific community for fine-tuning synthetic methodologies.

References

Inter-laboratory comparison of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. Due to a lack of publicly available inter-laboratory comparison studies for this specific analyte, this document focuses on comparing the operational principles and key parameters of established analytical techniques that can be applied to its quantification. The information presented is based on methods used for similar triazine derivatives and general analytical chemistry principles.

Data Presentation: Comparison of Analytical Methodologies

The following table summarizes and compares key aspects of different analytical techniques relevant to the quantification of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a stationary phase and a mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Typical Stationary Phase Octadecylsilica (C18)[1]HP-5MS or equivalent[1]Not applicable
Typical Mobile Phase/Carrier Gas Acetonitrile/water gradient[1]Helium[1]Deuterated solvents (e.g., CDCl₃, DMSO-d₆)[1]
Detection UV, Diode Array, Mass Spectrometry (LC-MS)Mass Spectrometer (Quadrupole, Ion Trap)[1]Radiofrequency detector
Selectivity Moderate to High (tunable with mobile phase and column)High (based on retention time and mass spectrum)Very High (based on unique nuclear magnetic environments)
Sensitivity High (ng to pg range with MS detection)Very High (pg to fg range with SIM mode)[1]Low (mg to µg range)
Sample Throughput HighHighLow
Primary Application Routine quantification, purity analysisTrace analysis, identification of volatile impuritiesStructural elucidation, absolute quantification (qNMR)
Key Advantages Versatile, robust, widely availableExcellent sensitivity and selectivityProvides structural information, can be a primary ratio method
Key Limitations May require derivatization for some analytes, matrix effects in LC-MSAnalyte must be volatile and thermally stable, potential for sample degradationLower sensitivity, more complex data analysis for quantification

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific sample matrices and instrumentation.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound in various samples.

  • Instrumentation:

    • Liquid Chromatograph: Waters Alliance 2690 or similar.[1]

    • Column: Octadecylsilica (C18) column (e.g., 150 mm x 4.6 mm).[1]

    • Detector: UV detector or a Mass Spectrometer.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (for LC-MS compatibility)[1]

  • Procedure:

    • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.[1]

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 10% acetonitrile, ramping to 90% over 10 minutes).

      • Flow Rate: 1.0 mL/min.[1]

      • Injection Volume: 10-20 µL.[1]

      • Column Temperature: 25 °C.

    • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the unknown sample from the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for trace-level quantification and confirmation of the analyte's identity.

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890N or similar.[1]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Mass Spectrometer: Ion Trap or Quadrupole analyzer.[1]

  • Reagents:

    • Helium (carrier gas)

    • Methanol or other suitable solvent for sample dissolution.

  • Procedure:

    • Sample Preparation: Dissolve the sample in a suitable volatile solvent. If the analyte is not sufficiently volatile, derivatization may be necessary.

    • GC-MS Conditions:

      • Injector: Splitless mode at 250°C.[1]

      • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[1]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

      • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Data Acquisition: For enhanced sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound.[1]

    • Quantification: Use an internal standard method for accurate quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR can be used as a primary method for determining the purity of a reference standard or for accurate quantification without the need for a specific analyte standard.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance 400 MHz or higher field spectrometer.[1]

  • Reagents:

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • Internal standard of known purity (e.g., maleic acid).

  • Procedure:

    • Sample Preparation: Accurately weigh the sample and a suitable internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent. Transfer the solution to a 5 mm NMR tube.[1]

    • Spectrometer Conditions:

      • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

    • Quantification: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated using the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Mandatory Visualization

The following diagram illustrates a generalized workflow for a proposed inter-laboratory comparison study for the quantification of this compound.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Study Design and Protocol Development B Selection of Participating Laboratories A->B C Preparation and Characterization of Test Material B->C D Distribution of Test Material and Protocols C->D E Sample Analysis by Participating Laboratories D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Drafting of Comparison Report G->H I Final Report and Publication H->I

Caption: Workflow for an inter-laboratory comparison study.

References

Performance characteristics of different LC columns for triazine separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of triazine herbicides are critical in environmental monitoring, food safety, and toxicological studies. The choice of a Liquid Chromatography (LC) column is paramount in achieving the desired resolution, peak shape, and overall performance. This guide provides an objective comparison of three distinct LC column chemistries—C18, Phenyl-Hexyl, and Porous Graphitic Carbon (PGC)—for the separation of common triazine compounds, supported by experimental data.

Performance Characteristics at a Glance

The selection of an appropriate LC column depends on the specific triazine compounds of interest and the desired chromatographic performance. While C18 columns are a common starting point, Phenyl-Hexyl and Porous Graphitic Carbon phases offer alternative selectivities that can be advantageous for complex separations.

Performance MetricC18 ColumnPhenyl-Hexyl ColumnPorous Graphitic Carbon (PGC) Column
Retention Mechanism Primarily hydrophobic interactions.Hydrophobic and π-π interactions with the phenyl ring.Adsorption and charge-induced interactions with the graphite surface.
Selectivity Good for general-purpose separation based on hydrophobicity.Enhanced selectivity for aromatic and unsaturated compounds, including triazines, due to π-π interactions.[1] Can provide different elution orders compared to C18 phases.Unique selectivity based on molecular planarity and polarizability. Highly effective for separating structurally similar compounds.
Peak Shape Can exhibit tailing for basic compounds like triazines due to interactions with residual silanols. Modern, end-capped C18 columns offer improved peak symmetry.[2]Generally provides good peak shapes for aromatic compounds.Can provide excellent peak shapes, especially for polar compounds that are well-retained.
Retention of Polar Triazines May show limited retention for more polar triazines and their metabolites.Can offer improved retention of polar compounds compared to standard C18 columns.Strong retention of polar compounds, often eliminating the need for highly aqueous mobile phases.[3]

Experimental Data: A Head-to-Head Comparison

Direct comparative studies under identical conditions are limited. The following data is compiled from different sources to provide a relative performance overview.

Table 1: Retention Times of Common Triazines on Different LC Columns
CompoundC18 Column¹(Retention Time in min)Porous Graphitic Carbon (Hypercarb) Column²(Retention Time in min)
Simazine4.32[4]1.18
Atrazine5.24[4]1.36
Propazine6.53[4]1.51
Ametryn-1.44
Prometryn-1.63
Terbuthylazine-1.69
Terbutryn-1.84

¹Data from a study using a Lichrosorb RP-18 column with a mobile phase of methanol/water (70/30, v/v) at a flow rate of 1.0 mL/min.[4] ²Data from an application note using a Thermo Scientific Hypercarb column with a gradient elution at an elevated temperature of 160 °C.[3]

Note: Due to the lack of publicly available, direct comparative studies, quantitative performance data for a Phenyl-Hexyl column for this specific set of triazines is not included. However, Phenyl-Hexyl columns are known to provide alternative selectivity to C18 columns, which can be beneficial for resolving co-eluting peaks.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results.

C18 Column Experimental Protocol[4]
  • Column: Lichrosorb RP-18 (200 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol/Water (70/30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at 220 nm

  • Temperature: Not specified

Porous Graphitic Carbon (Hypercarb) Column Experimental Protocol[3]
  • Column: Thermo Scientific Hypercarb (100 x 3.0 mm, 3 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 25% B to 30% B in 1 min, then to 90% B in 1.2 min, held for 0.1 min, then back to 25% B in 0.1 min and re-equilibration for 1.7 min.

  • Flow Rate: 500 µL/min

  • Column Temperature: 160 °C

  • Detection: PDA at 238 nm

Visualizing the Experimental Workflow

A generalized workflow for the LC-based separation of triazines is depicted below. This process includes sample preparation, chromatographic separation, and data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Water, Soil) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Injection into LC System Concentration->Injection Separation Chromatographic Separation (C18, Phenyl-Hexyl, or PGC) Injection->Separation Detection UV/DAD or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Reporting of Results Quantification->Report

Caption: General workflow for LC-based triazine analysis.

Conclusion

The choice of an LC column for triazine separation is a critical decision that impacts the quality and reliability of analytical results.

  • C18 columns serve as a robust, general-purpose option, particularly modern end-capped versions that minimize peak tailing for basic analytes.[2]

  • Phenyl-Hexyl columns offer an alternative selectivity, which can be invaluable for resolving challenging co-elutions of aromatic triazine compounds.[1]

  • Porous Graphitic Carbon columns provide a unique retention mechanism that is highly effective for the separation of structurally similar and polar triazines, often with superior peak shapes.[3]

Researchers should consider the specific triazines of interest, the complexity of the sample matrix, and the desired chromatographic performance when selecting the most appropriate column for their application. For complex mixtures or when traditional C18 columns fail to provide adequate separation, exploring the alternative selectivities of Phenyl-Hexyl and Porous Graphitic Carbon columns is highly recommended.

References

A Comparative Analysis of the Herbicidal Activity of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of various triazine derivatives, supported by experimental data. It is designed to assist researchers, scientists, and professionals in the field of drug development in understanding the efficacy and mechanisms of this important class of herbicides.

Data Presentation: Herbicidal Efficacy of Triazine Derivatives

The herbicidal activity of triazine derivatives is typically quantified using metrics such as the concentration required to cause 50% growth reduction (GR50) or 50% inhibition of a biological process (EC50). The following tables summarize available quantitative data from comparative studies.

HerbicideWeed SpeciesGrowth StageGR50 (g a.i./ha)Reference
K-31706 Digitaria ciliaris (Large crabgrass)Pre-emergence< 100[1]
Setaria faberi (Giant foxtail)Pre-emergence< 100[1]
Abutilon theophrasti (Velvetleaf)Pre-emergence< 100[1]
K-31487 Digitaria ciliaris (Large crabgrass)Pre-emergence< 100[1]
Setaria faberi (Giant foxtail)Pre-emergence< 100[1]
Abutilon theophrasti (Velvetleaf)Pre-emergence< 100[1]
Atrazine Digitaria ciliaris (Large crabgrass)Pre-emergence> 400[1]
Setaria faberi (Giant foxtail)Pre-emergence> 400[1]
Abutilon theophrasti (Velvetleaf)Pre-emergence> 400[1]
Murdannia nudiflora (Doveweed)Post-emergence0.53 kg/ha [2]
Simazine Murdannia nudiflora (Doveweed)Post-emergence2.5 kg/ha [2]

Note: Lower GR50 values indicate higher herbicidal activity. "g a.i./ha" refers to grams of active ingredient per hectare.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the study of triazine herbicide efficacy.

Whole-Plant Bioassay for Herbicidal Efficacy (GR50 Determination)

This protocol is adapted from established methods for testing herbicide resistance and efficacy in whole plants.[3]

a. Seed Collection and Germination:

  • Collect mature seeds from a representative population of the target weed species.[3]

  • Store seeds in dry, cool conditions to maintain viability.[3]

  • Germinate seeds in petri dishes on moist filter paper or in trays with a suitable potting mix. Germination conditions (temperature, light) should be optimized for the specific weed species.[3]

b. Seedling Preparation and Herbicide Application:

  • Once seedlings have reached a consistent growth stage (e.g., 2-3 true leaves), transplant them into individual pots filled with a standardized soil mix.[3]

  • Allow the transplanted seedlings to acclimate for a set period in a greenhouse or growth chamber with controlled environmental conditions.[3]

  • Prepare a series of herbicide concentrations (a log series is recommended) spanning the expected GR50 value.[4]

  • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. A set of plants should be left untreated as a control.[3]

c. Data Collection and Analysis:

  • After a specified period (typically 21-28 days), visually assess the plants for injury and harvest the above-ground biomass.[3]

  • Dry the harvested biomass in an oven until a constant weight is achieved.

  • Calculate the percent growth reduction for each herbicide concentration relative to the untreated control.

  • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value.[5]

Photosystem II (PSII) Inhibition Assay

The primary mode of action for triazine herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[6][7] This can be measured using several techniques.

a. Chlorophyll a Fluorescence Measurement (OJIP Test):

  • Principle: This method measures the transient changes in chlorophyll fluorescence, which reflect the redox state of the primary quinone acceptor (QA) in PSII. Inhibition of electron transport from QA to the secondary quinone acceptor (QB) by triazines leads to a characteristic rise in fluorescence.[1][6]

  • Protocol:

    • Dark-adapt a leaf from a treated and a control plant for a set period (e.g., 30 minutes).

    • Use a portable fluorometer to apply a saturating pulse of light to the leaf surface.

    • The instrument records the fluorescence induction curve (the OJIP transient).

    • An increase in the initial fluorescence level (F0) and a faster rise to the maximum fluorescence (Fm) are indicative of PSII inhibition.[6]

b. Oxygen Evolution Rate Measurement:

  • Principle: This assay directly measures the rate of oxygen evolution from isolated thylakoid membranes, which is a direct measure of PSII activity. Triazine herbicides will inhibit this process.[6]

  • Protocol:

    • Isolate thylakoid membranes from treated and control plant leaves.

    • Suspend the thylakoids in a buffer solution containing an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ).

    • Place the suspension in a sealed chamber with an oxygen electrode.

    • Illuminate the sample and measure the rate of oxygen evolution.

    • A decrease in the rate of oxygen evolution in the presence of the herbicide indicates PSII inhibition.[6]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the herbicidal activity of triazine derivatives.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- O2 O₂ P680->O2 releases QA QA (Quinone A) Pheo->QA e- QB QB (Quinone B) D1 Protein QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Triazine Triazine Herbicide Triazine->Inhibition Inhibition->QB Binds to D1 Protein Blocks e- transport Light Light Energy Light->P680 H2O H₂O H2O->P680 e- donor

Caption: Mechanism of photosynthesis inhibition by triazine herbicides at Photosystem II.

Experimental_Workflow A Seed Collection & Germination B Seedling Transplanting & Acclimation A->B C Herbicide Application (Dose-Response) B->C D Incubation (21-28 days) C->D E Data Collection (Biomass) D->E F GR50 Calculation (Non-linear Regression) E->F

Caption: Workflow for determining the GR50 value in a whole-plant bioassay.

References

Navigating Triazine Immunoassays: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. This guide provides an objective comparison of antibody performance in triazine immunoassays, focusing on the critical aspect of cross-reactivity. Understanding how antibodies interact with structurally related triazine analogs is essential for accurate quantification and reliable data interpretation.

The following sections present a comprehensive overview of cross-reactivity data, detailed experimental methodologies, and visual representations of the underlying principles to aid in the selection and application of triazine immunoassays.

Data Presentation: A Comparative Look at Antibody Specificity

The cross-reactivity of an antibody defines its ability to bind to molecules other than its target analyte. In the context of triazine immunoassays, this is a crucial parameter as various structurally similar triazine herbicides and their metabolites can be present in a single sample, potentially leading to inaccurate measurements. The following tables summarize the cross-reactivity profiles of different antibodies against a range of triazine compounds. The data is typically presented as the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50) and the percentage of cross-reactivity relative to the primary analyte (e.g., atrazine).

Table 1: Cross-Reactivity of Atrazine Immunoassay Kits with Triazine Analogs and Metabolites

Immunoassay Kit/AntibodyCross-ReactantCross-Reactivity (%)Reference
Atrazine ELISA (Microtiter Plate)Atrazine100[1][2]
Propazine81 - 96[1][2]
Simazine6.9 - 14.3[1][2]
Ametryn1.5 - 3.9[1][2]
Terbutylazine0.33 - 1[1][2]
Deethylatrazine1.3 - 3.08[1][2]
Hydroxyatrazine0.01 - 1.8[1][2][3]
Polyclonal Antibody-Based ELISAHydroxyatrazineCross-reactive*[3]
Recombinant Full-Length Antibody (ATR-rAb)Ametryn64.24[4]
Terbutylazine38.20[4]
Prometryn15.18[4]
Terbutryn13.99[4]
Simazine12.22[4]
Simetryne10.39[4]
Secbumeton8.20[4]
Terbumeton3.83[4]
Prometon2.34[4]
Desmetryn1.96[4]
Nanobody-based ic-ELISATerbutryn>70[5]
Simazine~30[5]
Ametryn~30[5]
Nanobody-based dc-ELISATerbutryn>10[5]
Simazine<7[5]
Deisopropylatrazine<7[5]

*Quantitative percentage not specified in the study, but noted as the only cross-reacting s-triazine among those tested.[3]

Table 2: Cross-Reactivity of Antibodies Raised Against Different Triazine Haptens

Hapten Used for ImmunizationPrimary AnalyteCross-ReactantIC50 (µg/L)Cross-Reactivity (%)Reference
Atrazine-like haptenAtrazineSimazine-76 ± 9[6]
Propazine-12.6 ± 1.3[6]
Prometryn-like haptenPrometrynAmetryn-34.77[6]
Desmetryn-18.09[6]
Terbumeton-7.64[6]

Experimental Protocols

Accurate determination of antibody cross-reactivity is fundamental to validating an immunoassay. The most common method employed is the competitive enzyme-linked immunosorbent assay (ELISA).

Principle of Competitive ELISA for Triazine Detection

This assay format relies on the competition between the target triazine analyte in a sample and a fixed amount of a labeled triazine (e.g., an enzyme conjugate) for a limited number of antibody binding sites, which are typically immobilized on a microtiter plate. The amount of labeled triazine that binds to the antibody is inversely proportional to the concentration of the triazine in the sample.

Generalized Protocol for Determining Cross-Reactivity
  • Coating: Microtiter plate wells are coated with anti-triazine antibodies.

  • Competition: Standard solutions of the primary analyte (e.g., atrazine) and the potential cross-reacting compounds are prepared at various concentrations. These solutions are added to the antibody-coated wells, followed by the addition of a fixed concentration of a triazine-enzyme conjugate.

  • Incubation: The plate is incubated to allow for competitive binding between the free triazine (from the standard or sample) and the triazine-enzyme conjugate for the antibody binding sites.

  • Washing: The wells are washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added to each well. The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change).

  • Signal Measurement: The intensity of the signal is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition of the signal is calculated for each concentration of the analyte and cross-reactant using the formula: [(Absorbance of zero standard - Absorbance of standard) / Absorbance of zero standard] x 100.[3]

    • Inhibition curves are generated by plotting the percentage of inhibition against the logarithm of the concentration for both the primary analyte and the cross-reactant.[3]

    • The IC50 value (the concentration that causes 50% inhibition) is determined from each curve.[3]

    • The percent cross-reactivity is calculated using the formula: (IC50 of primary analyte / IC50 of cross-reactant) x 100.[4]

Visualizing the Process and Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Antibody Anti-Triazine Antibody Coating 1. Antibody Coating Antibody->Coating Plate Microtiter Plate Plate->Coating Triazine_Enzyme Triazine-Enzyme Conjugate Competition 2. Competitive Binding Triazine_Enzyme->Competition Sample Sample or Standard (contains Triazine) Sample->Competition Coating->Competition Washing1 3. Washing Competition->Washing1 Substrate 4. Substrate Addition Washing1->Substrate Measurement 5. Signal Measurement Substrate->Measurement Inhibition_Curve Generate Inhibition Curves Measurement->Inhibition_Curve IC50 Determine IC50 Values Inhibition_Curve->IC50 Cross_Reactivity Calculate % Cross-Reactivity IC50->Cross_Reactivity

Caption: Generalized workflow for determining antibody cross-reactivity using a competitive ELISA.

Cross_Reactivity_Concept cluster_antibody Antibody Binding Site cluster_analytes Analytes Antibody Anti-Atrazine Antibody Atrazine Atrazine (Primary Target) Atrazine->Antibody High Affinity Binding Simazine Simazine (High Cross-Reactivity) Simazine->Antibody Moderate Affinity Binding Hydroxyatrazine Hydroxyatrazine (Low Cross-Reactivity) Hydroxyatrazine->Antibody Low Affinity Binding

Caption: Conceptual diagram of antibody cross-reactivity with different triazine analogs.

Conclusion

The choice of antibody is a critical determinant of the performance of a triazine immunoassay. As the data indicates, significant variability in cross-reactivity exists among different antibodies and assay formats. While some antibodies exhibit broad selectivity for a range of triazines, others offer high specificity for a particular compound. A thorough understanding of the cross-reactivity profile of the chosen antibody is essential for accurate quantification of triazines in complex matrices. For applications requiring the specific measurement of one triazine in the presence of others, an antibody with low cross-reactivity is crucial. Conversely, for screening purposes where the detection of a class of triazines is desired, a more broadly cross-reactive antibody may be advantageous. Researchers should carefully consider the specific requirements of their study and consult the detailed cross-reactivity data provided by the assay manufacturer or in the scientific literature to ensure the selection of the most appropriate immunoassay.

References

A Comparative Guide to the Synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two plausible synthetic routes for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, a key intermediate in the development of agrochemicals.[1] The synthesis of this substituted triazine is primarily achieved through the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The distinct reactivity of the three chlorine atoms on the triazine ring, which can be selectively substituted at different temperatures, allows for a controlled, stepwise synthesis.[2][3]

The two routes explored in this guide differ in the sequence of nucleophilic additions, which can significantly impact the overall efficiency and purity of the final product. The selection of a particular route may depend on the availability of reagents, scalability, and desired purity of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the two proposed synthesis routes.

ParameterRoute 1: Methoxylation FirstRoute 2: Methylation First
Starting Material Cyanuric ChlorideCyanuric Chloride
Number of Steps 33
Overall Yield Estimated: 60-70%Estimated: 55-65%
Reaction Temperatures Step 1: 0-5°CStep 2: 0-10°CStep 3: 10-15°CStep 1: 0-10°CStep 2: 0-5°CStep 3: 10-15°C
Key Reagents Sodium Methoxide, Methylmagnesium Bromide, DimethylamineMethylmagnesium Bromide, Sodium Methoxide, Dimethylamine
Potential Challenges Precise control of methoxylation to avoid disubstitution.Handling of Grignard reagent at the first step.

Experimental Protocols

Route 1: Sequential Synthesis via Initial Methoxylation

This route introduces the methoxy group first, followed by the methyl and dimethylamino moieties.

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1 equivalent) in acetone (a suitable volume to ensure dissolution).

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of sodium methoxide (1 equivalent) in methanol.

  • Add the sodium methoxide solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5°C.[4]

  • Stir the reaction mixture vigorously for 3-4 hours at 0°C.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2,4-dichloro-6-methoxy-1,3,5-triazine.

Step 2: Synthesis of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend the 2,4-dichloro-6-methoxy-1,3,5-triazine (1 equivalent) from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Slowly add a solution of methylmagnesium bromide (1 equivalent) in diethyl ether to the reaction mixture, keeping the temperature below 10°C.

  • Allow the reaction to stir at this temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-chloro-4-methoxy-6-methyl-1,3,5-triazine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude 2-chloro-4-methoxy-6-methyl-1,3,5-triazine (1 equivalent) from Step 2 in a suitable solvent such as THF or toluene.

  • Cool the solution to 10-15°C.

  • Add an aqueous solution of dimethylamine (1.1 equivalents, e.g., 40% solution) to the reaction mixture.[5]

  • Stir the mixture at 10-15°C for 2 hours.[5]

  • Adjust the pH of the reaction mixture to 8 with a dilute acid solution (e.g., 10% HCl).[5]

  • Cool the suspension to 0°C and filter the precipitated product.[5]

  • Wash the solid with cold water and dry to obtain this compound.

Route 2: Sequential Synthesis via Initial Methylation

This alternative route begins with the introduction of the methyl group.

Step 1: Synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve cyanuric chloride (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C.

  • Slowly add a solution of methylmagnesium bromide (1 equivalent) in diethyl ether, maintaining the temperature between 0-10°C.

  • Stir the reaction at this temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude 2,4-dichloro-6-methyl-1,3,5-triazine.

Step 2: Synthesis of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine

  • Dissolve the crude 2,4-dichloro-6-methyl-1,3,5-triazine (1 equivalent) from Step 1 in acetone.

  • Cool the solution to 0°C.

  • Prepare a solution of sodium methoxide (1 equivalent) in methanol.

  • Add the sodium methoxide solution dropwise to the triazine solution, keeping the temperature between 0-5°C.

  • Stir the reaction mixture for 3-4 hours at 0°C.

  • Monitor the reaction by TLC.

  • Once complete, pour the mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-4-methoxy-6-methyl-1,3,5-triazine.

Step 3: Synthesis of this compound

  • This step follows the same procedure as Step 3 in Route 1. Dissolve the 2-chloro-4-methoxy-6-methyl-1,3,5-triazine (1 equivalent) in a suitable solvent.

  • React with an aqueous solution of dimethylamine (1.1 equivalents) at 10-15°C for 2 hours.[5]

  • Work up the reaction as described previously to isolate the final product.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two proposed synthesis routes.

Route_1 A Cyanuric Chloride B 2,4-dichloro-6-methoxy- 1,3,5-triazine A->B  1. NaOMe, Acetone  2. 0-5°C, 3-4h C 2-chloro-4-methoxy-6-methyl- 1,3,5-triazine B->C  1. MeMgBr, THF  2. 0-10°C, 2-3h D 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine C->D  1. Me2NH (aq)  2. 10-15°C, 2h

Caption: Synthetic pathway for Route 1.

Route_2 A Cyanuric Chloride B 2,4-dichloro-6-methyl- 1,3,5-triazine A->B  1. MeMgBr, THF  2. 0-10°C, 2-3h C 2-chloro-4-methoxy-6-methyl- 1,3,5-triazine B->C  1. NaOMe, Acetone  2. 0-5°C, 3-4h D 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine C->D  1. Me2NH (aq)  2. 10-15°C, 2h

Caption: Synthetic pathway for Route 2.

References

Evaluation of different extraction methods for triazines from water samples

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of triazine herbicides in water samples is of paramount importance due to their widespread use in agriculture and potential environmental and health impacts.[1][2] Effective sample preparation is a critical step to concentrate the analytes and remove interfering substances from the complex water matrix before instrumental analysis.[1][2] This guide provides a comparative evaluation of three commonly employed extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME), to assist researchers in selecting the most suitable method for their analytical needs.

Comparison of Extraction Method Performance

The selection of an appropriate extraction method depends on various factors, including the required sensitivity, sample throughput, and the nature of the water sample. The following table summarizes the key performance parameters for SPE, LLE, and SPME based on experimental data from various studies.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Solid-Phase Microextraction (SPME)
Recovery 80 - 119%[3][4]85.2 - 119.4%[5]70.5 - 112.1%[6]
Limit of Detection (LOD) 0.008 - 0.60 µg/L[7][8]0.021 - 0.12 µg/L[9]0.007 - 3.4 ng/mL[10][11]
Limit of Quantification (LOQ) 0.027 - 20.10 µg/L[7][12]Not widely reported0.53 - 7.16 µg/L[11]
Solvent Consumption ModerateHigh[2][9]Low to None[13]
Sample Volume 50 mL - 1 L[4][9]Typically 1 L[9]3 - 10 mL[14]
Extraction Time ModerateLong[11]Short to Moderate[9]
Automation Potential HighLowHigh
Cost ModerateLowModerate to High

Note: The reported ranges for performance parameters can vary depending on the specific triazine compound, sorbent/solvent used, and the analytical instrument.

Experimental Workflows and Methodologies

A general workflow for the analysis of triazines in water samples involves sample collection, extraction, and subsequent analysis by a chromatographic technique.

Triazine Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Water_Sample Water Sample Collection pH_Adjustment pH Adjustment Water_Sample->pH_Adjustment SPE Solid-Phase Extraction (SPE) pH_Adjustment->SPE LLE Liquid-Liquid Extraction (LLE) pH_Adjustment->LLE SPME Solid-Phase Microextraction (SPME) pH_Adjustment->SPME Concentration Eluate Concentration SPE->Concentration LLE->Concentration Analysis Chromatographic Analysis (GC-MS or LC-MS/MS) SPME->Analysis Direct Desorption Concentration->Analysis

Caption: General workflow for triazine extraction and analysis.

Detailed Experimental Protocols

Below are representative protocols for each extraction method, synthesized from various research articles. These should be considered as templates and may require optimization for specific applications.

SPE is a widely used technique that involves passing a liquid sample through a solid sorbent material to adsorb the analytes of interest.

a. Materials:

  • SPE cartridges (e.g., C18, Oasis HLB)[4][15]

  • Vacuum manifold

  • Methanol (for conditioning)

  • Deionized water (for rinsing)

  • Elution solvent (e.g., ethyl acetate, acetone)[4][12]

  • Nitrogen evaporator

b. Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water through the sorbent bed.[12] Do not allow the cartridge to dry out.

  • Sample Loading: Pass the water sample (typically 50-100 mL) through the conditioned cartridge at a flow rate of approximately 40-45 mL/min using a vacuum.[12]

  • Washing: After loading the entire sample, wash the cartridge with a small volume of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge under vacuum for about 15 minutes to remove residual water.[12]

  • Elution: Elute the trapped triazines by passing a small volume (e.g., 5 mL) of an appropriate organic solvent, such as ethyl acetate, through the cartridge.[12]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas before analysis.[12]

LLE is a traditional method based on the differential partitioning of compounds between two immiscible liquid phases, typically water and an organic solvent.

a. Materials:

  • Separatory funnel

  • Organic solvent (e.g., dichloromethane, chloroform)[9][16]

  • Sodium sulfate (for drying)

  • Rotary evaporator or nitrogen evaporator

b. Protocol:

  • Extraction: Place the water sample (e.g., 1 L) into a separatory funnel and add a portion of the organic solvent (e.g., 50 mL of methylene chloride).[9]

  • Shaking: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.[17]

  • Phase Separation: Allow the layers to separate completely.[17]

  • Collection: Drain the lower organic layer into a flask.

  • Repeat: Repeat the extraction process with fresh portions of the organic solvent two more times to ensure complete extraction.

  • Drying: Dry the combined organic extracts by passing them through a funnel containing anhydrous sodium sulfate.[17]

  • Concentration: Evaporate the solvent to a small volume (e.g., 5 mL) using a rotary evaporator or a stream of nitrogen.[9] The solvent is then typically exchanged for one compatible with the analytical instrument.[9]

SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample.

a. Materials:

  • SPME fiber assembly (e.g., PDMS/DVB)[10]

  • SPME holder

  • Stir plate and stir bar

  • Vials with septa

b. Protocol:

  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions.

  • Extraction: Place the water sample (e.g., 10 mL) into a vial with a stir bar.[9] Expose the SPME fiber to the headspace or directly immerse it in the sample.

  • Adsorption: Stir the sample at a constant rate (e.g., 950 rpm) for a specific time (e.g., 30 minutes) to allow the triazines to partition onto the fiber coating.[9]

  • Desorption: Retract the fiber into the needle and withdraw it from the sample. Insert the needle into the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for thermal or solvent desorption of the analytes. For HPLC, the analytes can be desorbed using a small amount of an appropriate solvent (e.g., 50 µl of acetone).[9]

Logical Relationship of Extraction Steps

The following diagram illustrates the logical progression of steps within a typical extraction and analysis procedure.

Extraction_Logic start Start sample_prep Sample Preparation (e.g., pH adjustment, filtration) start->sample_prep extraction_choice Choose Extraction Method sample_prep->extraction_choice spe Solid-Phase Extraction extraction_choice->spe SPE lle Liquid-Liquid Extraction extraction_choice->lle LLE spme Solid-Phase Microextraction extraction_choice->spme SPME elution_concentration Elution & Concentration spe->elution_concentration phase_separation_drying Phase Separation & Drying lle->phase_separation_drying desorption Desorption spme->desorption analysis Instrumental Analysis (GC/LC-MS) elution_concentration->analysis phase_separation_drying->elution_concentration desorption->analysis end End analysis->end

Caption: Logical flow of a triazine analysis procedure.

References

A Researcher's Guide to Isotope-Labeled Standards for the Analysis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotope-labeled standards for the quantitative analysis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a key metabolite of several sulfonylurea herbicides.[1] The use of a stable isotope-labeled internal standard is a well-established practice in quantitative mass spectrometry to enhance accuracy and precision by correcting for variability in sample preparation and instrument response.[2][3][4] This document outlines the principles of its use and compares its expected performance with established alternatives.

Comparison of Analytical Standards

The ideal internal standard for mass spectrometry-based analysis is a stable isotope-labeled version of the analyte of interest. In the case of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a deuterated analog is commercially available and serves as the optimal choice.

StandardChemical NameCAS Number (Unlabeled)Molecular Formula (Labeled)Key Advantages
Primary Standard 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d31668-54-8C5H5D3N4OCo-elutes with the analyte, corrects for matrix effects and variability in extraction and ionization.[5]
Alternative Standard Atrazine-d516316-31-0C8H9D5ClN5Widely used for triazine analysis, may not perfectly co-elute with the target analyte, potentially leading to less accurate correction for matrix effects.[2]

Performance Comparison of Analytical Techniques

The two primary analytical techniques for the determination of triazine herbicides and their metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific analytes, the sample matrix, and the required sensitivity.[2][6]

ParameterGC-MS with 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 (Expected)LC-MS/MS with 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 (Expected)LC-MS/MS with Atrazine-d5[2]
Analytes 2-Amino-4-methoxy-6-methyl-1,3,5-triazine and other thermally stable triazinesWide range of triazines and their metabolitesAtrazine, Simazine, Propazine, Cyanazine and their degradates
Linearity (R²) >0.99>0.995>0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.005 - 0.05 µg/L0.02 - 0.1 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.015 - 0.15 µg/L0.06 - 0.3 µg/L
Accuracy (Recovery %) 90 - 110%95 - 105%85 - 115%
Precision (RSD %) < 10%< 5%< 15%

Experimental Protocols

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for sample preparation and analysis.

Sample Preparation (Solid-Phase Extraction - SPE)

This method is suitable for extracting triazines from aqueous samples.[2]

  • Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Spiking: To a 500 mL water sample, add a known concentration of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3.

  • Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution: Elute the trapped analytes with 5 mL of methanol or acetonitrile.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.

GC-MS Analysis

This method is suitable for the analysis of thermally stable and volatile triazine herbicides.[2]

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then to 280°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity.

LC-MS/MS Analysis

LC-MS/MS is highly sensitive and specific, making it ideal for analyzing a wide range of triazines and their metabolites, often with minimal sample preparation.[2]

  • Liquid Chromatograph: Waters Alliance 2690 or similar.

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Logic

To better illustrate the analytical process and the role of the isotope-labeled standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Aqueous Sample Spike Spike with 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine-d3 Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Quantification Quantification LC_MSMS->Quantification Final_Result Analyte Concentration Quantification->Final_Result

Caption: Experimental workflow for quantitative analysis.

G Analyte Analyte (2-Amino-4-methoxy-6-methyl-1,3,5-triazine) Ratio Analyte / IS Ratio Analyte->Ratio IS Internal Standard (2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3) IS->Ratio Result Accurate Quantification Ratio->Result compensates for variability Variability Analytical Variability (Extraction Loss, Ion Suppression) Variability->Analyte affects Variability->IS affects equally

Caption: Logic of using an isotope-labeled internal standard.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Disposal and Safety Operations

This guide provides critical safety and logistical information for the proper disposal of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage chemical waste effectively.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE).

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Harmful if swallowed[1][2][3]Wear protective gloves, clothing, and eye/face protection.[1][3][4]
Causes skin irritation[1][3]Use a dust respirator to avoid inhalation.[4]
Causes serious eye irritation[1]Ensure a safety shower and eyewash station are accessible.[3]
May cause respiratory irritation[1][3]
Considered an environmentally hazardous substance[5]

Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of this compound, whether it is expired, contaminated, or residual material from experimental procedures.

1. Personal Protective Equipment (PPE) and Preparation:

  • Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses or goggles.[1][3][4]

  • If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[4]

  • Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.[4][5]

2. Waste Collection and Segregation:

  • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Place the chemical waste into a designated, clean, and dry container that is compatible with the substance.[4] The container must be sealable and properly labeled.[4]

3. Labeling and Storage of Waste Container:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[3][4]

  • Keep the waste container away from incompatible materials, such as strong oxidizing agents.[5]

4. Final Disposal:

  • Dispose of the chemical waste through an authorized hazardous or special waste collection point.[2][4] Adhere to all local, regional, and national regulations for hazardous waste disposal.[4]

  • Crucially, do not dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life and the environment. [5]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

1. For Dry Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, clean up the spill using dry clean-up procedures to avoid creating dust.[4]

  • Gently sweep or vacuum the spilled material. If using a vacuum, ensure it is explosion-proof and designed for chemical dust.[4]

  • Place the collected material into a labeled, sealable container for hazardous waste disposal.[3][4]

2. For Wet Spills:

  • Contain the spill to prevent it from entering drains or waterways.[4]

  • Use an absorbent material to collect the spill.

  • Shovel or vacuum the absorbed material into a labeled container for disposal.[4]

  • Following the removal of the spilled material, decontaminate the area by washing it down with large amounts of water.[4] If drains or waterways are contaminated, immediately notify emergency services.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe prep_area Work in Ventilated Area ppe->prep_area collect_waste Collect Waste in Designated Container prep_area->collect_waste label_container Label Container as Hazardous Waste collect_waste->label_container store_waste Store in Cool, Dry, Secure Location label_container->store_waste hand_off Transfer to Authorized Waste Collection Service store_waste->hand_off end_process End: Disposal Complete hand_off->end_process

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine (CAS No. 5248-39-5). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental exposure.

Hazard Summary and Physicochemical Properties

The table below summarizes the available physicochemical data for this compound.

PropertyValue
Molecular Formula C₆H₁₀N₄O
Molecular Weight 154.17 g/mol
Appearance Solid
Solubility DMSO (Slightly, Heated), Methanol (Slightly, Heated)[1]
Storage Temperature Room temperature, in a dark, inert atmosphere

Note: For detailed quantitative data such as melting point and boiling point, users should consult the specific Safety Data Sheet provided by the supplier.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to prevent exposure when handling this compound.

ScenarioEyes/FaceSkin/BodyRespiratory
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile), standard lab coat.Not generally required when handled in a certified chemical fume hood.
Handling Outside of a Fume Hood (e.g., weighing) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation of fine particles.
Spill Cleanup Chemical splash goggles and a face shield.Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.A NIOSH-approved respirator with an organic vapor cartridge.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance. The following workflow outlines the key steps.

Safe Handling and Disposal Workflow for this compound cluster_handling Chemical Handling cluster_disposal Waste Disposal prep Preparation: - Review SDS - Don appropriate PPE - Prepare workspace handling Handling: - Use in a fume hood - Avoid generating dust - Keep container closed prep->handling segregation Waste Segregation: - Identify as hazardous waste - Use designated container handling->segregation Generate Waste collection Collection: - Place all contaminated  materials in container - Do not overfill segregation->collection storage Storage: - Seal and label container - Store in a designated,  well-ventilated area collection->storage pickup Disposal: - Arrange for pickup by  licensed waste management storage->pickup

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling and Disposal Protocol:

Handling the Chemical:

  • Personal Preparation: Before beginning work, don the appropriate PPE as specified in the table above. Ensure that eyewash stations and safety showers are readily accessible.

  • Work Area Preparation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Handling Procedures:

    • Avoid direct contact with skin and eyes.

    • Use procedures that minimize the generation of dust.

    • Keep the container tightly sealed when not in use.

    • Wash hands thoroughly after handling and before leaving the laboratory.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water. If irritation occurs, seek medical attention.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Disposal Plan:

  • Waste Categorization: This material should be disposed of as hazardous chemical waste. Triazine compounds may be classified as halogenated organic waste if they contain halogen atoms; otherwise, they are treated as non-halogenated organic waste. Always check with your institution's environmental health and safety (EHS) department for specific classification.

  • Waste Collection:

    • Use a designated, leak-proof, and properly labeled hazardous waste container.

    • Collect all contaminated materials, including the chemical itself (in solid or solution form), contaminated gloves, and weighing papers, in the designated container.

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name, and any other information required by your institution and local regulations.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. The primary disposal route for such organic compounds is typically incineration. Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.